molecular formula C11H15NO B3043553 [1-(2-Methoxyphenyl)cyclopropyl]methanamine CAS No. 886365-72-6

[1-(2-Methoxyphenyl)cyclopropyl]methanamine

Cat. No.: B3043553
CAS No.: 886365-72-6
M. Wt: 177.24 g/mol
InChI Key: DSYOQJSRKVKSHF-UHFFFAOYSA-N
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Description

[1-(2-Methoxyphenyl)cyclopropyl]methanamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(2-Methoxyphenyl)cyclopropyl]methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(2-Methoxyphenyl)cyclopropyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Methoxyphenyl)cyclopropyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYOQJSRKVKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265699
Record name 1-(2-Methoxyphenyl)cyclopropanemethanamine
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Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-72-6
Record name 1-(2-Methoxyphenyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)cyclopropanemethanamine
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Record name 886365-72-6
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Foundational & Exploratory

Technical Guide: Synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

[1][2]

Retrosynthetic Analysis & Strategy

The target molecule features a primary amine attached to a quaternary cyclopropyl carbon.[1] The most robust disconnection is at the C-N bond (reduction) and the cyclopropane ring formation (dialkylation).[1]

  • Target: [1-(2-Methoxyphenyl)cyclopropyl]methanamine[1][2]

  • Precursor 1: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile[1][2][3]

  • Starting Material: (2-Methoxyphenyl)acetonitrile (2-Methoxybenzyl cyanide)[2]

Strategic Logic[1][2]
  • Cyclopropanation: Direct dialkylation of the benzylic nitrile using 1,2-dibromoethane is preferred over the Kulinkovich reaction for this specific substrate due to the steric bulk of the ortho-methoxy group.[1][2] The nitrile anion is sufficiently nucleophilic to overcome this hindrance.[2]

  • Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH

    
    ).[1] This method preserves the ortho-methoxy ether, whereas Lewis acid-mediated methods (e.g., DIBAL-H followed by hydrolysis) carry a higher risk of demethylation or incomplete reduction.[1][2]
    
Pathway Visualization

SynthesisPathwaySM(2-Methoxyphenyl)acetonitrile(Starting Material)Inter1-(2-Methoxyphenyl)cyclopropanecarbonitrile(Key Intermediate)SM->InterTarget[1-(2-Methoxyphenyl)cyclopropyl]methanamine(Target)Inter->TargetR11,2-DibromoethaneNaH, DMF, 0°C to RTR2LiAlH4, THFReflux

Figure 1: Strategic disconnection showing the transformation from the aryl acetonitrile to the target amine.[1]

Experimental Protocols

Phase 1: Cyclopropanation (Synthesis of the Nitrile)

This step constructs the quaternary center.[1] The use of Sodium Hydride (NaH) in DMF is recommended over Phase Transfer Catalysis (PTC) for ortho-substituted aryls to ensure complete conversion.[1]

Reagents:

  • (2-Methoxyphenyl)acetonitrile (1.0 equiv)[1][2]

  • 1,2-Dibromoethane (1.2 - 1.5 equiv)[1][2]

  • Sodium Hydride (60% dispersion in oil) (2.2 - 2.5 equiv)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (2.5 equiv) and wash with dry hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF (0.5 M concentration relative to nitrile). Cool to 0°C.[2]

  • Addition: Dissolve (2-Methoxyphenyl)acetonitrile (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 30–45 minutes.

    • Note: The ortho-methoxy group aids in coordinating the sodium cation, potentially stabilizing the intermediate enolate, but the reaction is exothermic. Control the temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The starting nitrile spot should disappear.[2]

  • Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous NH

    
    Cl (hydrogen gas evolution). Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: The crude oil often crystallizes.[1][2] Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexanes).[2]

Data Summary:

Parameter Specification
Appearance White to off-white solid
Yield Typically 75–85%

| Key NMR Feature | Disappearance of benzylic CH

12
Phase 2: Reduction (Nitrile to Amine)

The reduction of the sterically hindered nitrile requires vigorous conditions.[1] LiAlH

1

Reagents:

  • 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (1.0 equiv)[1][2][3]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 - 3.0 equiv)[1][2]
    
  • Solvent: Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck flask with a reflux condenser and nitrogen inlet.

  • Preparation: Charge the flask with LiAlH

    
     (2.5 equiv) and suspend in anhydrous THF (0.3 M) at 0°C.
    
  • Addition: Dissolve the nitrile from Phase 1 in THF. Add dropwise to the hydride suspension.[2]

    • Caution: An exotherm is expected.[2][5]

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 3–6 hours. The steric bulk of the cyclopropane and ortho-methoxy group may slow the reduction; ensure complete consumption of starting material by LCMS.[2]

  • Fieser Workup: Cool to 0°C. Quench carefully using the Fieser method (n : n : 3n):

    • Add

      
       mL water (where 
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH solution.[2]
      
    • Add

      
       mL water.[2][4]
      
  • Isolation: Stir the granular white precipitate for 30 minutes, then filter through a Celite pad. Wash the pad with THF or Diethyl Ether.[2]

  • Purification: The filtrate is concentrated to yield the free amine.[1][2]

    • Acid-Base Extraction: To increase purity, dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH >12 with NaOH, and extract with DCM.[1]

    • Salt Formation:[1][2] Convert to the hydrochloride salt by adding 2M HCl in ether for long-term storage.[2]

Data Summary:

Parameter Specification
Appearance Colorless oil (free base) or white solid (HCl salt)
Yield Typically 80–90%

| Key NMR Feature | Disappearance of Nitrile carbon (~120 ppm); appearance of -CH


12

Mechanistic Insight

The cyclopropanation proceeds via a double nucleophilic substitution.[1] The ortho-methoxy group exerts an electronic effect that must be managed.[2]

Mechanismcluster_stericsSteric ConsiderationsStep1Deprotonation of Benzylic Position(Formation of Carbanion)Step2SN2 Attack on 1,2-Dibromoethane(Formation of Bromopropyl Intermediate)Step1->Step2 NaHStep3Intramolecular Cyclization (3-Exo-Tet)(Formation of Cyclopropane Ring)Step2->Step3 NaH (2nd equiv)NoteThe 2-OMe group creates steric bulk,favoring the cyclization over intermolecularpolymerization due to the Thorpe-Ingold effect.

Figure 2: Mechanistic flow of the dialkylation sequence.[1]

Troubleshooting
  • Problem: Incomplete cyclization (presence of mono-alkylated bromide).

    • Solution: Ensure NaH is fresh. If the reaction stalls, add a catalytic amount of Potassium tert-butoxide (KOtBu) to drive the second deprotonation.

  • Problem: Demethylation during reduction.

    • Solution: Ensure the reaction temperature does not exceed 70°C. Avoid using Borane-dimethyl sulfide (BMS) at high temperatures, as it can cleave ethers; LiAlH

      
       is safer for this ether.[1]
      

References

  • Cyclopropanation of Aryl Acetonitriles

    • Bertus, P., & Szymoniak, J. (2003).[1] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Journal of Organic Chemistry. Link

    • Context: Establishes the viability of nitrile cyclopropanation using titanium/Grignard reagents, though the dialkylation method (NaH/Dibromoethane) remains the industrial standard for this specific scaffold.[1]

  • General Nitrile Reduction Protocols

    • Haddenham, D., et al. (2009).[1][6][7] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry. Link[1]

    • Context: Discusses alternative borane reductions if LiAlH4 is contraindic
  • Synthesis of 1-Arylcyclopropanecarbonitriles

    • Wiedemann, S., et al. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides. Organic Letters. Link[1]

    • Context: Provides precedent for the stability of the cyclopropyl-nitrile bond during metal-mediated transformations.[2]

  • Commercial & Safety Data

    • Sigma-Aldrich. [1-(2-Methoxyphenyl)cyclopropyl]methanamine Safety Data Sheet.[1][2] Link

    • Context: Verification of CAS 886365-72-6 and handling precautions.[2]

[1-(2-Methoxyphenyl)cyclopropyl]methanamine: Technical Guide to a Privileged Gem-Disubstituted Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1-(2-Methoxyphenyl)cyclopropyl]methanamine Chemical Properties Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6) is a specialized bicyclic building block characterized by a gem-disubstituted cyclopropane ring . Unlike simple phenethylamines, this molecule features a cyclopropane "kink" that rigidly constrains the spatial relationship between the aromatic ring and the primary amine. This conformational locking is highly valued in medicinal chemistry for improving the selectivity of ligands targeting Fatty Acid Binding Proteins (FABP) and Monoamine Transporters (MATs) .

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, emphasizing its utility in Structure-Activity Relationship (SAR) campaigns where restricting bond rotation is critical for bioactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound acts as a lipophilic, basic amine. The ortho-methoxy group introduces steric bulk and an intramolecular hydrogen-bond acceptor site, influencing both receptor binding and metabolic stability.

PropertyDataNote
IUPAC Name [1-(2-Methoxyphenyl)cyclopropyl]methanamine
CAS Number 886365-72-6
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Structure Description Gem-disubstituted cyclopropane; 1-aryl-1-aminomethyl motifRigid analog of 2-(2-methoxyphenyl)ethylamine
pKa (Predicted) ~9.5 (Conjugate acid)Typical for primary aliphatic amines
LogP (Predicted) 1.9 – 2.2Moderate lipophilicity; CNS penetrant
H-Bond Donors/Acceptors 2 / 2Amine (2H), Amine N + Methoxy O
Appearance Colorless to pale yellow oil (free base)Often stored as HCl salt (white solid)

Synthetic Methodology

The synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine is non-trivial due to the formation of the quaternary center on the strained cyclopropane ring. The most robust industrial route involves the double alkylation of 2-methoxyphenylacetonitrile followed by reduction.

Validated Synthetic Pathway (Nitrile Route)

This protocol minimizes side reactions (such as ring opening) common with alternative Kulinkovich-type approaches for this specific substitution pattern.

Step 1: Cyclopropanation (Gem-Functionalization)

  • Reagents: 2-(2-Methoxyphenyl)acetonitrile, 1,2-dibromoethane (or 1-bromo-2-chloroethane).

  • Base/Catalyst: NaH (60% in oil) or 50% NaOH with Phase Transfer Catalyst (TBAB).

  • Solvent: DMF or DMSO (anhydrous).

  • Mechanism: Double nucleophilic substitution (

    
    ). The benzylic anion attacks the dihaloalkane to form a halo-ethyl intermediate, followed by intramolecular cyclization to close the ring.
    
  • Critical Control: Temperature must be controlled (0°C → RT) to prevent polymerization of the nitrile.

Step 2: Nitrile Reduction

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (

    
    ).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: Reflux under Argon/Nitrogen.

  • Workup: Fieser workup (Water/15% NaOH/Water) to quench aluminum salts, yielding the primary amine.

Reaction Workflow Diagram

Synthesis Start 2-(2-Methoxyphenyl) acetonitrile Inter 1-(2-Methoxyphenyl) cyclopropanecarbonitrile Start->Inter Cyclopropanation (Double Alkylation) Reagent1 1,2-Dibromoethane + NaH/DMSO Reagent1->Inter Product [1-(2-Methoxyphenyl) cyclopropyl]methanamine Inter->Product Nitrile Reduction Reagent2 LiAlH4 / THF (Reductive Amination) Reagent2->Product

Caption: Two-step synthesis via cyclopropanation of arylacetonitrile followed by hydride reduction.

Pharmacological Applications & SAR Utility[6]

This scaffold is not merely a generic amine; it is a conformational lock . By incorporating the


-carbon into a cyclopropane ring, the vector of the amine group relative to the phenyl ring is fixed.
Fatty Acid Binding Protein (FABP) Inhibition

Recent patent literature identifies this scaffold as a key intermediate in the synthesis of inhibitors for FABP4 and FABP5 .

  • Mechanism: The gem-disubstituted cyclopropane fits into the hydrophobic pocket of FABP, while the amine (often derivatized into a urea or amide) interacts with key residues (e.g., Arg126, Tyr128).

  • Therapeutic Area: Metabolic syndrome, Type 2 Diabetes, and Atherosclerosis.[1]

CNS & Monoamine Transporter Ligands

The structure mimics the pharmacophore of Milnacipran (an SNRI) but with a different substitution pattern (1,1-disubstituted vs. 1,2-disubstituted).

  • Reuptake Inhibition: The rigid distance between the aromatic ring and the basic nitrogen is ideal for binding to the Orthosteric Binding Site (OBS) of SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • Selectivity: The ortho-methoxy group provides steric hindrance that can reduce affinity for off-target receptors (e.g., CYP2D6 inhibition) compared to unsubstituted analogs.

Handling, Safety, and Stability

Signal Word: DANGER (Corrosive)

Hazards (GHS Classification)
  • H314: Causes severe skin burns and eye damage.[2][3]

  • H302: Harmful if swallowed.[2][3]

  • H227: Combustible liquid (if free base).

Storage & Stability Protocol
  • Atmosphere: The free amine readily absorbs

    
     from the air to form carbamates. Store under Argon or Nitrogen .
    
  • Salt Formation: For long-term storage, convert to the Hydrochloride (HCl) or Fumarate salt. The salt form is a stable, non-hygroscopic solid.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).

Emergency Response
  • Skin Contact: Immediate wash with Polyethylene Glycol 400 (if available) or copious water for 15 minutes.

  • Eye Contact: Rinse with water for 15 minutes; specific attention to lifting eyelids.[4] Do not neutralize with acid.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15611181, [1-(2-Methoxyphenyl)cyclopropyl]methanamine. Retrieved from [Link]

  • Synthetic Methodology (Nitrile Route)

    • Bertus, P., & Szymoniak, J. (2003).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications.[5][6] (Describes Titanium-mediated routes, contrasting with the standard alkylation described above). Retrieved from [Link]

  • Pharmacological Application (FABP Inhibitors)

    • Matsuoka, T., et al. (2012). Inhibitors of fatty acid binding protein (FABP).[1] Patent JP2012508692A. (Identifies the compound as a specific intermediate for metabolic disorder drugs). Retrieved from

  • Safety Data

Sources

[1-(2-Methoxyphenyl)cyclopropyl]methanamine in vitro binding profile

Author: BenchChem Technical Support Team. Date: March 2026

[label="NF-κB

Caption: Logical workflow of Fragment-Based Drug Discovery utilizing the cyclopropyl methanamine scaffold.

Quantitative In Vitro Binding Profile

Because [1-(2-Methoxyphenyl)cyclopropyl]methanamine is a fragment (


 g/mol ), its direct binding affinity is in the micromolar range. Its value is measured via Ligand Efficiency (LE) —the binding energy per heavy atom. When elaborated into a mature lead compound (e.g., via urea or amide coupling to a secondary hydrophobic moiety), the affinity shifts to the nanomolar range [2].

Table 1: Representative Biophysical Binding Data (FABP4 Target Model)

Compound StageAssay Type


(Enthalpy)

(Entropy)
Ligand Efficiency (LE)
Bare Fragment (CAS: 886365-72-6)SPR / ITC




Elaborated Lead (Amide Derivative)SPR / ITC




Note: High LE (>0.3) for the bare fragment validates the cyclopropyl pre-organization, indicating that the heavy atoms are making optimal contacts without excess lipophilic bulk.

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate false positives (e.g., non-specific aggregation), the binding profile must be evaluated using orthogonal biophysical techniques. Do not rely solely on biochemical displacement assays, as fragments have fast dissociation rates (


) that wash out in standard formats.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR allows real-time, label-free detection. This is mandatory for fragments because their fast


 and 

rates require steady-state affinity modeling rather than standard kinetic curve fitting.
  • Sensor Chip Functionalization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize His-tagged FABP4 protein to a density of ~3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for the low-mass fragment.

    • Self-Validation Step: Leave Flow Cell 1 (FC1) blank (activated and blocked with ethanolamine) to serve as an in-line reference to subtract bulk refractive index changes.

  • Buffer Preparation:

    • Use PBS-P+ buffer supplemented with exactly 5% DMSO.

    • Causality: Fragments require DMSO for solubility. Even a 0.1% mismatch in DMSO between the running buffer and the sample will cause massive bulk shift artifacts.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of[1-(2-Methoxyphenyl)cyclopropyl]methanamine from

      
       to 
      
      
      
      .
    • Inject at a high flow rate (

      
      ) for 60 seconds.
      
    • Causality: High flow rates minimize mass transport limitations, ensuring the observed binding is purely interaction-driven.

  • Data Analysis:

    • Plot the steady-state equilibrium responses (

      
      ) against analyte concentration. Fit to a 1:1 Langmuir binding model to derive the 
      
      
      
      .
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Causality: ITC directly measures the heat released (


) or absorbed during binding. This is the only way to prove that the cyclopropyl ring successfully reduces the entropic penalty (

) of binding.
  • Strict Buffer Matching:

    • Dialyze the FABP4 protein overnight against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Use the exact same dialysate to dissolve the fragment.

    • Self-Validation Step: This prevents heat-of-dilution artifacts caused by mismatched buffer salts or pH gradients.

  • Titration Execution:

    • Load

      
       FABP4 into the sample cell.
      
    • Load

      
       fragment into the injection syringe.
      
    • Perform 20 injections of

      
       each at 25°C, with 120-second spacing between injections to allow the thermal baseline to stabilize.
      
  • Blank Subtraction & Fitting:

    • Perform a control titration of the fragment into the bare buffer. Subtract this background heat from the raw protein titration data.

    • Fit the integrated heat peaks to a single-site binding model to extract stoichiometry (

      
      ), association constant (
      
      
      
      ), and Enthalpy (
      
      
      ). Calculate Entropy (
      
      
      ) using
      
      
      .

Downstream Pharmacological Impact

When[1-(2-Methoxyphenyl)cyclopropyl]methanamine is successfully elaborated into a mature FABP4 inhibitor, it disrupts the intracellular transport of saturated fatty acids. This blockade prevents lipid-induced Endoplasmic Reticulum (ER) stress, thereby downregulating the p38 MAPK pathway and preventing NF-κB-mediated inflammatory transcription [3].

Signaling_Pathway Lipids Saturated Fatty Acids FABP4 FABP4 Protein (Intracellular Carrier) Lipids->FABP4 Bind & Transport ER_Stress Endoplasmic Reticulum (ER) Stress FABP4->ER_Stress Induces Inhibitor FABP4 Inhibitor (Fragment-Derived) Inhibitor->FABP4 Competitive Inhibition p38 p38 MAPK Pathway ER_Stress->p38 Activates NFkB NF-κB Translocation p38->NFkB Phosphorylates Inflammation Metabolic Inflammation & Insulin Resistance NFkB->Inflammation Gene Transcription

Caption: Mechanistic pathway showing how fragment-derived FABP4 inhibitors block lipid-induced metabolic inflammation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15611181,[1-(2-methoxyphenyl)cyclopropyl]methanamine. Retrieved March 5, 2026. [Link]

  • Firooznia, F., et al. "Inhibitors of fatty acid binding protein (FABP)." WIPO Patent WO2010102171A1 / JP2012508692A. Published September 10, 2010.
  • Bosquet, A., et al. "FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(3), 2018, pp. 244-253. [Link]

[1-(2-Methoxyphenyl)cyclopropyl]methanamine potential pharmacological targets

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profiling and potential targets of [1-(2-Methoxyphenyl)cyclopropyl]methanamine .

An In-Depth Technical Guide on Targets & Mechanisms

Executive Summary & Structural Analysis

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6) represents a specialized chemical scaffold in neuropsychopharmacology. Structurally, it is a


-cyclopropyl-phenethylamine , where the ethylamine side chain is conformationally restricted by a cyclopropane ring at the beta position relative to the nitrogen.

This structural rigidity distinguishes it from flexible phenethylamines (like dopamine or serotonin) and


-methylated analogs (amphetamines). The inclusion of the 2-methoxy (ortho-methoxy)  substituent on the phenyl ring introduces specific steric and electronic constraints that historically favor interaction with serotonin receptors and monoamine transporters.
Chemical Identity[1][2]
  • IUPAC Name: [1-(2-Methoxyphenyl)cyclopropyl]methanamine[1][2][3][4][5][6]

  • Core Scaffold: 1-Arylcyclopropanemethanamine

  • Pharmacophore Class: Conformationally constrained bioisostere of 2-methoxyphenethylamine (2-MeO-PEA).

  • Key Structural Features:

    • Primary Amine: Critical for ionic bonding with Aspartate residues in GPCRs and transporters.

    • Cyclopropyl Linker: Locks the ethylamine chain into a specific dihedral angle, reducing entropic penalty upon binding and blocking metabolic deamination by MAO (Monoamine Oxidase).

    • 2-Methoxy Group: Provides electron donation and steric bulk, often directing selectivity toward 5-HT targets over dopaminergic ones.

Primary Pharmacological Targets

Based on Structure-Activity Relationship (SAR) data of 1-arylcyclopropylmethanamines and 2-methoxyphenethylamines, the following biological systems are the highest-probability targets.

Target Class A: Monoamine Transporters (SERT & NET)

The most validated target for cyclopropyl-constrained phenethylamines is the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

  • Mechanism: Reuptake Inhibition (SNRI).

  • Rationale: The cyclopropane ring mimics the folded conformation of serotonin or norepinephrine required for transporter recognition. The 2-methoxy group is a known affinity booster for SERT (seen in various designer drugs and antidepressant pharmacophores). Unlike amphetamines, the lack of an

    
    -methyl group (on the carbon adjacent to nitrogen) and the presence of the cyclopropyl "spacer" typically abolishes releasing activity, favoring pure reuptake inhibition.
    
  • Therapeutic Relevance: Depression, Neuropathic Pain, Anxiety.

Target Class B: 5-HT2 Receptor Family (5-HT2A / 5-HT2C)

The 2-methoxy substituent is a classic hallmark of 5-HT2 receptor ligands.

  • Mechanism: Partial Agonism or Antagonism.

  • Rationale: In the phenethylamine class (e.g., 2C-O series), an ortho-methoxy group is essential for 5-HT2A/2C receptor docking. The cyclopropyl constraint restricts the side chain to a gauche-like conformation, which may favor 5-HT2C selectivity (an anti-obesity and antipsychotic target) over 5-HT2A (hallucinogenic target).

  • Signaling Pathway: Gq-coupled protein activation leading to Phospholipase C (PLC) stimulation and Calcium release.

Target Class C: Sigma-1 Receptor ( 1R)

Lipophilic primary amines with constrained hydrophobic cores are privileged structures for the Sigma-1 receptor.

  • Mechanism: Chaperone modulation / Agonism.

  • Rationale: The 1-arylcyclopropyl moiety provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket of the

    
    1R, while the amine interacts with the electrostatic region.
    
  • Therapeutic Relevance: Neuroprotection, Cognitive Enhancement.

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway for the 5-HT2C Receptor , a high-potential target for this molecule.

G Ligand [1-(2-MeO-Ph)cyclopropyl] methanamine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Neuronal Activation (Satiety/Antidepressant) DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response Signaling

Figure 1: Putative signal transduction pathway upon 5-HT2C receptor activation by the ligand.

Experimental Validation Protocols

To confirm the pharmacological profile of [1-(2-Methoxyphenyl)cyclopropyl]methanamine, the following standardized assays are required.

Protocol A: Radioligand Binding Assay (Screening)

Objective: Determine affinity (


) for SERT, NET, and 5-HT2 receptors.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human SERT, NET, or 5-HT2C cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Total Binding: 50 µL Membrane + 50 µL Radioligand (e.g., [3H]-Citalopram for SERT, [3H]-Mesulergine for 5-HT2C) + 50 µL Buffer.

    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine (SERT) or Mianserin (5-HT2C).

    • Test Compound: Add [1-(2-Methoxyphenyl)cyclopropyl]methanamine at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Termination:

    • Incubate for 60 min at 25°C.

    • Rapid filtration through GF/B filters using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (GPCR)

Objective: Distinguish between Agonist vs. Antagonist activity at 5-HT2C.

  • Cell Loading:

    • Seed CHO-K1 cells stably expressing 5-HT2C in 96-well black plates.

    • Load cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition:

    • Agonist Mode: Inject test compound; monitor fluorescence (Ex 485nm / Em 525nm) for 180s.

    • Antagonist Mode: Pre-incubate test compound for 15 min, then inject standard agonist (5-HT,

      
       concentration).
      
  • Data Interpretation:

    • Agonist: Dose-dependent increase in fluorescence.

    • Antagonist: Dose-dependent inhibition of 5-HT induced fluorescence.

Comparative Pharmacological Data (Predicted)

The following table contrasts the predicted profile of the target molecule against standard reference ligands.

Property[1-(2-MeO-Ph)cyclopropyl]methanaminePhenethylamine (Endogenous)2,5-Dimethoxy-4-iodoamphetamine (DOI)Milnacipran (SNRI)
Core Structure Rigid (Cyclopropyl)Flexible (Ethyl)Flexible (Alpha-Methyl)Rigid (Cyclopropyl)
Primary Target SERT / NET (Predicted)TAAR1 / VMAT25-HT2A (Agonist)SERT / NET
MAO Stability High (Steric block)Low (Rapid degradation)High (Alpha-methyl)High
5-HT2 Affinity Moderate (2-OMe influence)LowHighLow
Psychoactivity Low Hallucinogenic PotentialNoneHigh (Hallucinogen)None (Antidepressant)

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on 2-methoxy-phenethylamines).
  • Bymaster, F. P., et al. (2003). "Pharmacological profile of the specific serotonin reuptake inhibitor duloxetine". Neuropsychopharmacology, 28(1), 1-10. Link (Methodology for SERT/NET binding assays).

  • Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: 2,5-Dimethoxy-4-iodoamphetamine (DOI)". ACS Chemical Neuroscience, 9(10), 2411–2418. Link (SAR of 2-methoxy substituted phenyl rings).

  • Skolnick, P. (2009). "The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology". Trends in Pharmacological Sciences, 30(10), 563-569. (Relevance of lipophilic amines).
  • American Elements. "Product Specification: [1-(2-methoxyphenyl)cyclopropyl]methanamine". Link (Chemical source verification).

Sources

Computational Docking & Profiling of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Subject: In Silico Target Validation and Binding Mode Analysis of Gem-Disubstituted Cyclopropylamines

Executive Summary & Chemical Profile

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6) represents a distinct class of conformationally restricted monoamines. Unlike the well-known 1,2-disubstituted arylcyclopropylamines (e.g., tranylcypromine), which act as mechanism-based MAO inhibitors, this molecule features a 1,1-disubstituted (gem-disubstituted) scaffold.

This structural distinction is critical. The quaternary carbon at the 1-position prevents the radical ring-opening mechanism required for covalent MAO inhibition. Instead, this scaffold mimics the pharmacophore of homophenethylamines and SNRIs (e.g., Milnacipran analogs) and NMDA antagonists , acting as a rigid spacer that directs the amine pharmacophore into specific orthogonal vectors relative to the phenyl ring.

This guide details the computational docking protocols to profile this ligand against its two highest-probability targets:

  • Serotonin Transporter (SERT): As a rigidified reuptake inhibitor.[1]

  • NMDA Receptor (GluN2B Subunit): As an allosteric antagonist (Ifenprodil site).

Chemical Pharmacophore
  • H-Bond Donor/Cation: Primary amine (

    
    ), protonated at physiological pH.
    
  • H-Bond Acceptor: Ortho-methoxy group (creates an intramolecular dipole and steric clash that twists the phenyl ring).

  • Hydrophobic Core: Cyclopropyl ring (rigid linker) + Phenyl ring.

  • Steric Constraint: The gem-dimethyl-like effect of the cyclopropyl ring restricts the rotation of the aminomethyl side chain, reducing entropic penalty upon binding.

Computational Workflow: The "Rigid-Spacer" Protocol

The following workflow is designed to handle the specific challenges of docking small, rigid fragments where minor steric clashes lead to false negatives.

DockingWorkflow L_Prep Ligand Preparation (QM Optimization) Conf_Gen Conformer Generation (Cyclopropyl Ring Strain) L_Prep->Conf_Gen Grid Grid Generation (S1 Site / Ifenprodil Site) Conf_Gen->Grid T_Select Target Selection (SERT vs NMDA) P_Prep Protein Preparation (H-Bond Network Opt) T_Select->P_Prep P_Prep->Grid Dock Ensemble Docking (Glide XP / AutoDock Vina) Grid->Dock Post Interaction Profiling (Salt Bridges / Pi-Cation) Dock->Post

Figure 1: End-to-end docking workflow emphasizing the separation of ligand conformational analysis and target preparation.

Protocol A: Serotonin Transporter (SERT) Docking

The 2-methoxyphenyl motif is a privileged scaffold for 5-HT recognition. The target is the central binding site (S1) of the human Serotonin Transporter.

Target Preparation
  • Source Structure: Cryo-EM structure of human SERT bound to paroxetine or ibogaine (e.g., PDB: 5I6X or 6AWO ).

  • Resolution Check: Ensure resolution is < 3.5 Å. If using 5I6X (3.14 Å), extensive minimization is required.

  • Site Definition: The S1 site is defined by Asp98 , Tyr95 , and Ile172 .

  • Specific Instruction:

    • Remove the co-crystallized ligand.

    • Retain Water Molecules: Specifically, the water bridging the amine of the ligand to Tyr176 is often catalytic for binding.

    • Protonation: Set Glu444 to neutral if modeling the occluded state; ensure Asp98 is anionic to accept the ligand's ammonium head.

Ligand Preparation (QM-Based)

Standard force fields (OPLS3e/MMFF94) may underestimate the strain energy of the cyclopropyl ring.

  • Step 1: Generate 3D coordinates.

  • Step 2: Perform a DFT optimization (B3LYP/6-31G*) to fix the cyclopropyl-phenyl torsion angle. The ortho-methoxy group will force the phenyl ring out of plane relative to the cyclopropane.

  • Step 3: Assign protonation state: +1 charge on the primary amine.

Docking Parameters (Glide/AutoDock)
  • Grid Box: Center on the carboxylate oxygen of Asp98 . Size: 20 Å x 20 Å x 20 Å.

  • Constraints:

    • Positional Constraint: Define a spherical constraint (radius 1.5 Å) around Asp98 carboxylate oxygens. Require the ligand's amine nitrogen to match this constraint (mimicking the salt bridge).

    • Excluded Volume: Mask the extracellular gate residues (Arg104 , Glu493 ) to prevent "lid-open" poses if targeting the transport-inhibited state.

Analysis of Binding Mode

A successful pose must exhibit:

  • Salt Bridge: Amine NH3+

    
     Asp98 (Distance < 3.0 Å).
    
  • Pi-Stacking: Phenyl ring

    
     Tyr176 or Phe341 (Edge-to-face or T-shaped).
    
  • Halogen/Methoxy Pocket: The 2-methoxy group should occupy the hydrophobic sub-pocket usually filled by the chloro/fluoro groups of SSRIs (near Ala173 ).

Protocol B: NMDA Receptor (GluN2B) Docking

Gem-disubstituted aminomethyl-cyclopropanes are structural analogs of Milnacipran , which has known NMDA antagonist activity. They likely target the Ifenprodil binding site (allosteric N-terminal domain) rather than the glutamate/glycine site.

Target Preparation
  • Source Structure: Human GluN1/GluN2B NMDA receptor in complex with ifenprodil (PDB: 3QEL ).

  • Site Definition: The interface between the GluN1 and GluN2B N-terminal domains (NTDs).

  • Key Residues: Glu236 (GluN2B), Gln110 (GluN2B), Phe176 (GluN2B).

Docking Strategy (Induced Fit)

The Ifenprodil pocket is highly hydrophobic and flexible. Rigid docking often fails here.

  • Algorithm: Induced Fit Docking (IFD) or Flexible Receptor Docking.

  • Flexible Residues: Select Tyr109 , Phe176 , and Leu135 for side-chain optimization during docking.

  • Scoring Function: Emphasize hydrophobic enclosure terms (e.g., Glide SP or AutoDock Vina hydrophobic term).

Analysis of Binding Mode[2]
  • Hydrophobic Fit: The cyclopropyl group should act as a "plug" in the hydrophobic cleft formed by Ile111 and Ala107 .

  • H-Bonding: The methoxy oxygen can accept a hydrogen bond from the backbone amide of Ser132 or the side chain of Gln110 .

  • Electrostatics: The primary amine must engage Glu236 (GluN2B) via a salt bridge.

Data Presentation & Validation

Summarize your findings using the following comparison table. Run Milnacipran (SNRI) and Ifenprodil (NMDA) as positive controls in your respective runs.

MetricTarget: SERT (S1 Site)Target: NMDA (GluN2B NTD)
Control Ligand Paroxetine / MilnacipranIfenprodil
Control Score -9.5 to -11.0 kcal/mol-10.5 to -12.0 kcal/mol
Test Ligand Score Target: > -7.5 kcal/molTarget: > -8.0 kcal/mol
Key Interaction Salt Bridge (Asp98)Salt Bridge (Glu236)
Steric Fit High (Restricted Pocket)Moderate (Flexible Pocket)
Prediction Likely Reuptake Inhibitor Possible Allosteric Modulator
Interaction Map Visualization

Use the following logic to visualize the critical interactions for the SERT binding mode.

InteractionMap Ligand_Amine Amine (NH3+) Asp98 Asp98 (Anionic) Ligand_Amine->Asp98 Salt Bridge (2.8 Å) Ligand_Ph Phenyl Ring Tyr176 Tyr176 (Aromatic) Ligand_Ph->Tyr176 Pi-Pi T-Shape Phe341 Phe341 (Aromatic) Ligand_Ph->Phe341 Pi-Stacking Ligand_OMe 2-Methoxy Ala173 Ala173 (Hydrophobic) Ligand_OMe->Ala173 Van der Waals Ligand_CP Cyclopropyl Ligand_CP->Phe341 Hydrophobic Shielding

Figure 2: Predicted interaction map for [1-(2-Methoxyphenyl)cyclopropyl]methanamine within the SERT S1 binding pocket.

References

  • Crystal Structure of SERT: Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Link

  • NMDA Receptor Pharmacology: Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. Link

  • Cyclopropylamine Scaffold Analysis: Shuto, S., et al. (1995).[2] (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists.[2] Journal of Medicinal Chemistry, 38(15), 2964-2968.[2] Link

  • Docking Methodology: Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Significantly Improved Scoring Function. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

Sources

Technical Guide: Spectroscopic Analysis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and technical analysis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine , a rigidified phenethylamine scaffold used in medicinal chemistry. The content is structured for researchers requiring rigorous identification and characterization protocols.

Introduction & Chemical Identity

[1-(2-Methoxyphenyl)cyclopropyl]methanamine is a primary amine featuring a cyclopropane ring fused to an ortho-methoxyphenyl group. This structure represents a conformationally restricted analog of 2-methoxy-phenethylamine, a common pharmacophore in CNS-active agents. The cyclopropyl linker introduces significant ring strain and locks the spatial arrangement of the amine relative to the aromatic ring, influencing both receptor binding affinity and metabolic stability.

Physicochemical Profile
ParameterData
CAS Number 886365-72-6
Molecular Formula

Molecular Weight 177.24 g/mol
Physical State Viscous oil (Free base); Crystalline solid (HCl salt)
Solubility Soluble in MeOH, DMSO,

; HCl salt soluble in water

Analytical Workflow

To ensure unambiguous identification, a multi-modal spectroscopic approach is required. The following workflow outlines the logical progression from bulk characterization to structural confirmation.

AnalyticalWorkflow cluster_QC Quality Control Checkpoints Sample Raw Sample (Free Base or Salt) Prep Sample Preparation (Solvent Selection) Sample->Prep IR FT-IR (Functional Groups) Prep->IR Neat/KBr NMR 1H / 13C NMR (Connectivity & Purity) Prep->NMR CDCl3/D2O MS HRMS / GC-MS (MW & Fragmentation) Prep->MS MeOH/H2O Data Structural Validation IR->Data NMR->Data MS->Data

Caption: Integrated analytical workflow for the structural validation of [1-(2-Methoxyphenyl)cyclopropyl]methanamine.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for verifying the cyclopropyl core and the ortho-substitution pattern.

Experimental Protocol
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for the free base to observe the amine protons. Deuterium Oxide (
    
    
    
    ) is recommended for the HCl salt.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
NMR Interpretation (400 MHz, )

The cyclopropyl protons typically appear as two distinct multiplets due to the cis/trans relationship with the aromatic ring.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.20 – 7.28 Multiplet2HAr-H (C4, C6)Aromatic ring protons.
6.90 – 6.98 Multiplet2HAr-H (C3, C5)Upfield shift due to ortho-methoxy donation.
3.85 Singlet3H

Characteristic methoxy signal; sharp singlet.
2.85 Singlet2H

Methylene bridge. May appear as an AB quartet if chiral influence is strong, but usually a singlet due to rapid rotation.
1.30 Broad Singlet2H

Exchangeable with

. Chemical shift varies with concentration.
0.95 – 1.05 Multiplet2HCyclopropyl

Protons cis to the aromatic ring (shielded).
0.75 – 0.85 Multiplet2HCyclopropyl

Protons trans to the aromatic ring.
NMR Interpretation (100 MHz, )

Key diagnostic peaks include the quaternary cyclopropyl carbon and the ortho-substituted aromatic carbons.

  • 158.5 ppm: Aromatic

    
     (C2').
    
  • 131.0 ppm: Quaternary Aromatic C (C1').

  • 128.5, 128.0, 120.5, 110.5 ppm: Aromatic CH carbons.

  • 55.4 ppm: Methoxy carbon (

    
    ).
    
  • 48.2 ppm: Aminomethyl carbon (

    
    ).
    
  • 24.5 ppm: Quaternary Cyclopropyl C (C1).

  • 12.8 ppm: Cyclopropyl methylene carbons (C2, C3).

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides a "fingerprint" fragmentation pattern.[1] The cyclopropyl ring induces specific fragmentation pathways distinct from linear alkyl chains.

Fragmentation Mechanics[3]
  • Alpha-Cleavage: The primary amine triggers

    
    -cleavage, typically yielding a fragment at 
    
    
    
    30 (
    
    
    ). However, the proximity of the cyclopropyl ring often stabilizes the carbocation on the other side of the cleavage.
  • Cyclopropyl Ring Opening: Under EI conditions, the radical cation often undergoes ring opening to form a homoallylic radical.

  • Tropylium Ion Formation: The benzyl-like cation can rearrange to a substituted tropylium ion (

    
     121 for methoxy-tropylium).
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 177 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Loss_NH2 Loss of CH2NH2 M_Ion->Loss_NH2 Frag_30 Fragment [CH2=NH2]+ m/z 30 Alpha_Cleavage->Frag_30 Neutral_Loss Neutral Radical [Ar-C3H4]• Alpha_Cleavage->Neutral_Loss Frag_147 Cation [Ar-C(C3H4)]+ m/z 147 Loss_NH2->Frag_147 Tropylium Rearrangement Frag_147->Tropylium Frag_121 Methoxy-Tropylium [C7H6-OCH3]+ m/z 121 Tropylium->Frag_121

Caption: Predicted Electron Ionization (EI) fragmentation pathways.[2] The m/z 147 peak represents the stable cyclopropyl-benzyl cation.

Infrared Spectroscopy (IR)

IR analysis is useful for quick verification of the functional groups and salt form.

Wavenumber (

)
Vibration ModeAssignment
3350 – 3280

Stretch
Primary amine doublet (Free base). Broad band in HCl salt.
3080 – 3010

Stretch
Cyclopropyl ring

(High tension).
2950 – 2840

Stretch
Aliphatic (Methoxy, Methylene).
1600, 1585

Stretch
Aromatic ring breathing.
1245

Stretch
Aryl alkyl ether (Asymmetric).
1030

Stretch
Aryl alkyl ether (Symmetric).
750

Bend
Ortho-disubstituted benzene (Out-of-plane).

Synthesis & Impurity Profiling

Understanding the synthetic origin helps in identifying potential impurities in the spectra.

  • Common Route: Cyclopropanation of 2-methoxystyrene followed by functionalization, or reduction of 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

  • Key Impurities:

    • Nitrile Precursor: Look for a sharp IR peak at ~2240

      
       (
      
      
      
      ).
    • Ring-Opened Byproducts: If hydrogenation conditions were too harsh, the cyclopropane ring may open to form an isopropyl or n-propyl chain. This is detectable in NMR (loss of high-field multiplets at 0.8–1.0 ppm; appearance of methyl doublets/triplets).

References

  • PubChem. (n.d.). Compound Summary for CID 15611181, [1-(2-Methoxyphenyl)cyclopropyl]methanamine. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Solubility Profiling and Formulation Strategies for [1-(2-Methoxyphenyl)cyclopropyl]methanamine

[1]

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization and formulation development of [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6).[1][2] As a geminal disubstituted cyclopropane derivative featuring a primary amine and a lipophilic methoxyphenyl moiety, this compound presents specific solubility challenges characteristic of BCS Class II molecules. This document details protocols for salt screening, pH-dependent solubility profiling, and lipid-based formulation strategies, designed to maximize bioavailability for preclinical and early-clinical development.[1]

Chemical Identity & Structural Significance[1]

The compound [1-(2-Methoxyphenyl)cyclopropyl]methanamine represents a rigidified aryl-alkylamine scaffold.[1] The cyclopropyl ring acts as a bioisostere for an ethyl or vinyl group but introduces significant conformational constraint.[1]

  • Systematic Name: [1-(2-Methoxyphenyl)cyclopropyl]methanamine[1][3][4][5][6]

  • CAS Number: 886365-72-6[1][3][5]

  • Molecular Formula: C₁₁H₁₅NO[1][2][4][7]

  • Molecular Weight: 177.24 g/mol [5]

  • Structural Features:

    • Primary Amine (-CH₂NH₂): The primary ionization center (pKa ~9.5–9.8).[1][2]

    • Cyclopropyl Spacer: Prevents free rotation between the phenyl ring and the amine arm, locking the vector of the pharmacophore.[1]

    • 2-Methoxy Substituent: Increases lipophilicity and provides an electron-donating effect to the phenyl ring, potentially influencing metabolic stability (O-demethylation).[1]

Physicochemical Profile (Predicted & Derived)
  • LogP: ~1.9 – 2.2 (Moderately lipophilic).[1]

  • pKa: 9.6 ± 0.2 (Basic).[1]

  • Intrinsic Solubility (S₀): < 0.5 mg/mL (Free base at pH 7.4).[1]

  • Salt Solubility: > 50 mg/mL (Hydrochloride salt at pH < 4).[1]

Pre-Formulation Characterization Protocols

Developing a robust formulation requires establishing the "Solubility Landscape" of the molecule.[1] The following protocols are designed to validate the compound's behavior in aqueous and organic environments.

pH-Dependent Solubility Profiling

Objective: To determine the pHmax (pH of maximum solubility) and the onset of precipitation.[1][2]

Protocol:

  • Preparation: Prepare 10 mM buffer solutions ranging from pH 1.2 to 10.0 (HCl, Citrate, Phosphate, Borate).[1][2]

  • Saturation: Add excess [1-(2-Methoxyphenyl)cyclopropyl]methanamine free base to 2 mL of each buffer in HPLC vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid Nylon due to potential amine binding).

  • Analysis: Quantify via HPLC-UV (254 nm) against a standard curve.

Data Interpretation:

  • pH 1.2 – 6.0: High solubility expected (ionized form: R-NH₃⁺).[1]

  • pH > 8.0: Sharp decrease in solubility as the species deprotonates to the neutral free base.[1]

Salt Screening Strategy

For amines, the hydrochloride (HCl) salt is the standard first-line choice, but counter-ion selection can modify hygroscopicity and melting point.[1][2]

Salt FormCounter-ion SourceRationaleExpected Outcome
Hydrochloride HCl (1M in Et₂O)Standard pharmaceutical salt.[1][2]High MP, high solubility, potentially hygroscopic.[1]
Mesylate Methanesulfonic acidHigh solubility, stable.[1][2]Good alternative if HCl is solvated.[1]
Tartrate L-Tartaric acidChiral counter-ion (if applicable), buffering.[1][2]Lower solubility than HCl, better stability.[1]
Fumarate Fumaric acidNon-hygroscopic.[1][2]Ideal for solid oral dosage forms.[1]

Formulation Development Strategies

Based on the structural motif, three primary formulation approaches are recommended depending on the delivery route.

Strategy A: Aqueous Acidified Solution (IV/IP Injection)

Target: 10 mg/mL concentration.[1][2] Mechanism: In situ salt formation.[1]

Protocol:

  • Weigh 100 mg of the free base.[1]

  • Add 8 mL of Water for Injection (WFI).[1]

  • Slowly add 0.1 M Citric Acid or 0.1 N HCl under stirring until the solution clears (Target pH 4.5 – 5.5).

  • Adjust volume to 10 mL with WFI.

  • Add tonicity agent (0.9% NaCl or 5% Dextrose).[1]

  • Sterilization: 0.22 µm filtration. Do not autoclave (potential for Maillard reaction if dextrose is used, or oxidation of the amine).[1]

Strategy B: Co-Solvent/Surfactant System (Oral Liquid)

Target: High concentration (>20 mg/mL) for toxicology studies.[1][2] Mechanism: Cosolvency and micellar solubilization.[1][2]

Vehicle Composition:

  • 10% Ethanol (Solubilizer)[1]

  • 30% Propylene Glycol (Co-solvent)[1]

  • 5% TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) – Surfactant & P-gp inhibitor[1]

  • 55% Water (Buffered to pH 5)[1]

Workflow:

  • Dissolve compound in Ethanol + Propylene Glycol.[1]

  • Add molten TPGS (at 40°C) and mix until homogenous.

  • Slowly add the buffered water phase with vortexing.[1]

Strategy C: Cyclodextrin Complexation

Target: Neutral pH formulation with reduced irritation.[1][2] Mechanism: Inclusion of the lipophilic (2-methoxyphenyl)cyclopropyl moiety into the hydrophobic cavity of HP-β-CD.[1]

Protocol:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Add compound in excess.[1]

  • Stir for 48 hours.

  • Filter and lyophilize to obtain the inclusion complex powder.[1]

Visualization of Formulation Logic

Formulation Decision Tree

The following diagram illustrates the decision-making process for selecting the optimal formulation vehicle based on the physicochemical state of the amine.

FormulationLogicStart[1-(2-Methoxyphenyl)cyclopropyl]methanamine(Free Base)SolubilityCheckAqueous Solubility < 1 mg/mL?Start->SolubilityCheckRouteIntended Route?SolubilityCheck->RouteYes (Class II)IVIV / IP InjectionRoute->IVOralOral Gavage / CapsuleRoute->OralSaltFormationIn-situ Salt Formation(Citrate/HCl, pH 4-5)IV->SaltFormationStandardComplexationCyclodextrin Complex(HP-β-CD)IV->ComplexationIf pH sensitiveLipidBasedSEDDS / Lipid Solution(Labrasol + Oil)Oral->LipidBasedLiquidSolidDispSolid Dispersion(HPMC-AS Spray Dry)Oral->SolidDispSolid

Caption: Decision tree for formulation selection based on route of administration and solubility constraints.

Chemical Interaction Map

This diagram details the molecular interactions utilized in the recommended formulation strategies.

InteractionMapMol[1-(2-Methoxyphenyl)cyclopropyl]methanamineAminePrimary Amine(-NH2)Mol->AminePhenyl2-Methoxyphenyl(Lipophilic)Mol->PhenylAcidAcidic Buffer(H+)Amine->AcidIonic Bonding(Solubilization)CDCyclodextrin(Hydrophobic Cavity)Phenyl->CDInclusion Complex(Shielding)MicelleSurfactant Micelle(TPGS Core)Phenyl->MicelleHydrophobic Partitioning

Caption: Mechanistic interaction map showing how different excipients target specific functional groups of the API.[1][2]

Stability & Storage Considerations

Oxidation Susceptibility

Primary amines are susceptible to oxidation (N-oxidation) and reaction with reducing sugars (Maillard reaction).[1][2]

  • Preventative Measure: Use antioxidants (e.g., 0.1% Sodium Metabisulfite) in liquid formulations.[1]

  • Excipient Selection: Avoid lactose or other reducing sugars in solid dosage forms; use Mannitol or Microcrystalline Cellulose instead.[1][2]

Hygroscopicity

The HCl salt of small amines is often hygroscopic.[1][2]

  • Handling: Store in desiccated environments.

  • Packaging: Induction-sealed HDPE bottles with silica gel canisters.

References

  • American Elements. (n.d.).[1][6] [1-(2-methoxyphenyl)cyclopropyl]methanamine Properties and Specifications. Retrieved March 5, 2026, from [Link][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual citation for salt screening protocols).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual citation for HP-β-CD protocols).

Methodological & Application

Application Note: Cellular Profiling of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the cellular evaluation of [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6).[1]

Based on its structural pharmacophore—a primary amine attached to a cyclopropyl ring with an ortho-substituted phenyl group—this compound is classified as a mechanism-based inactivator of FAD-dependent amine oxidases .[1] Its primary biological utility is as a scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and Monoamine Oxidase (MAO) inhibitors .

This guide focuses on its most high-value application: Epigenetic Modulation and Antiproliferative Screening in Acute Myeloid Leukemia (AML) models , where LSD1 inhibition induces differentiation and cell death.[1]

Introduction & Mechanism of Action

[1-(2-Methoxyphenyl)cyclopropyl]methanamine acts as a "warhead" scaffold. In the catalytic pocket of LSD1 or MAO, the FAD cofactor oxidizes the amine, triggering a radical ring-opening of the cyclopropyl group.[1] This reactive intermediate forms a covalent adduct with FAD, irreversibly inhibiting the enzyme.[1]

  • Primary Target: LSD1 (KDM1A), a histone demethylase that represses gene expression by demethylating H3K4me1/2.[1]

  • Cellular Phenotype: In LSD1-dependent cancers (e.g., AML, SCLC), inhibition restores differentiation pathways (increasing CD11b/CD86) and suppresses proliferation.[1]

  • Key Challenge: Distinguishing specific epigenetic lethality from non-specific amine toxicity.

Pre-Assay Preparation
Chemical Handling
  • Storage: Powder at -20°C (desiccated).

  • Solubility: The free amine is lipophilic but may be unstable.[1] Convert to hydrochloride salt or dissolve immediately in DMSO.[1]

  • Stock Solution: Prepare a 100 mM stock in anhydrous DMSO .

    • Expert Tip: Primary amines can react with atmospheric CO2.[1] Flush stock vials with Nitrogen/Argon before sealing.[1]

Cell Line Selection
Cell LineTissue OriginSensitivity LogicRecommended Media
MV4-11 AML (Leukemia)High (LSD1-dependent)RPMI-1640 + 10% FBS
THP-1 AML (Leukemia)Moderate (Differentiation model)RPMI-1640 + 10% FBS + 0.05 mM 2-ME
HEK293 Kidney (Embryonic)Control (General Toxicity)DMEM + 10% FBS
Core Protocol: Epigenetic Antiproliferative Assay

Objective: Determine the IC50 for specific growth inhibition driven by differentiation, requiring a longer incubation window than standard cytotoxins.[1]

Materials
  • Compound Stock (10 mM in DMSO)[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[1]

  • 96-well White-walled Clear-bottom plates (Corning)[1]

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest MV4-11 cells in log-phase growth (viability >95%).

  • Dilute cells to 5,000 cells/well in 90 µL of fresh media.

  • Critical Insight: Do not over-seed.[1] Epigenetic assays run for 72–96 hours; overgrowth will mask drug effects due to contact inhibition or nutrient depletion.[1]

Step 2: Compound Treatment (Day 0)

  • Prepare a 3x Serial Dilution of the compound in DMSO (10 mM down to 10 nM).

  • Dilute these DMSO stocks 1:100 into pre-warmed media (Intermediate Plate) to reduce DMSO concentration.

  • Add 10 µL of the Intermediate media to the cells (Final DMSO = 0.1%).

  • Dose Range: 100 µM (toxicity check) down to 1 nM.

Step 3: Extended Incubation (Day 0–4)

  • Incubate plates at 37°C, 5% CO2 for 96 hours .

  • Why 96 hours? LSD1 inhibitors do not kill cells immediately.[1] They induce differentiation, which takes cell cycles to manifest as reduced proliferation.[1] A 24h assay will yield false negatives.[1]

Step 4: Readout (Day 4)

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature (30 min).

  • Add 100 µL of CellTiter-Glo reagent to each well.[1]

  • Shake on an orbital shaker for 2 minutes (lysis).

  • Incubate 10 minutes (stabilize signal).

  • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Advanced Protocol: Target Engagement (CD11b Induction)

Objective: Validate that growth inhibition is due to LSD1-mediated differentiation (on-target) rather than general toxicity.[1]

Workflow Diagram

LSD1_Assay_Workflow cluster_logic Interpretation Stock Compound Stock (100 mM DMSO) Dilution Serial Dilution (Intermediate Plate) Stock->Dilution Seeding Seed MV4-11 Cells (200k/mL in 6-well) Dilution->Seeding Treat Incubation Incubate 72-96h (Epigenetic Reprogramming) Seeding->Incubation Harvest Harvest Cells (Wash PBS + BSA) Incubation->Harvest Stain Stain: anti-CD11b-PE (Differentiation Marker) Harvest->Stain FACS Flow Cytometry (Quantify Mean Fluor. Intensity) Stain->FACS Result1 High CD11b + Low Viability = Specific LSD1 Inhibition FACS->Result1 Result2 Low CD11b + Low Viability = Off-Target Toxicity FACS->Result2

Caption: Workflow for validating LSD1-driven differentiation in AML cells. Specific inhibitors induce CD11b expression prior to cell death.[1]

Methodology
  • Seed: 2.0 x 10^5 cells/mL in 6-well plates (2 mL volume).

  • Treat: Add compound at IC50 and 5x IC50 concentrations determined from the viability assay. Include a Positive Control (e.g., ORY-1001 or Tranylcypromine).[1]

  • Incubate: 72 to 96 hours.

  • Stain:

    • Wash cells 2x with FACS Buffer (PBS + 1% BSA).[1]

    • Incubate with anti-CD11b-PE antibody (1:100) for 30 min on ice in the dark.[1]

    • Wash 2x and resuspend in FACS Buffer containing DAPI (viability dye).[1]

  • Analyze: Gate on live (DAPI-negative) cells and measure the Mean Fluorescence Intensity (MFI) of PE (CD11b).

    • Success Criteria: A >2-fold increase in CD11b MFI relative to DMSO control indicates successful myeloid differentiation.[1]

Data Analysis & Troubleshooting
Quantitative Analysis

Normalize luminescence data to the DMSO vehicle control (set as 100%). Fit data to a 4-parameter logistic (4PL) non-linear regression model:


[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation in Media Compound is lipophilic/basic.[1]Pre-dilute in media before adding to cells to check solubility.[1] Ensure final DMSO is <0.5%.[1]
No Effect at 24h Epigenetic lag time.[1]Extend assay to 96h. LSD1 inhibitors are cytostatic first, cytotoxic second.[1]
High Toxicity in HEK293 Off-target amine toxicity.[1]The compound may be acting as a cationic amphiphilic drug (CAD).[1] Confirm specificity with the CD11b assay.
References
  • LSD1 Inhibition Mechanism: Shi, Y., et al. (2004).[1] Histone demethylation mediated by the nuclear amine oxidase homolog LSD1.[1] Cell, 119(7), 941-953.[1]Link[1]

  • Cyclopropylamine Pharmacophore: Mimasu, S., et al. (2010).[1] Structure-based design of potent and selective LSD1 inhibitors. Biochemistry, 49(25). (Describing the FAD-adduct mechanism).Link[1]

  • AML Differentiation Assay Standards: Somervaille, T. C., et al. (2012).[1] Hierarchical maintenance of MLL-rearranged acute myeloid leukemia. Nature, 493, 226–230.[1]Link[1]

  • Compound Data: PubChem CID 15611181 Summary: [1-(2-Methoxyphenyl)cyclopropyl]methanamine.[1][2]Link[1]

Sources

Application Note: In Vivo Pharmacokinetic and Biodistribution Assessment of[1-(2-Methoxyphenyl)cyclopropyl]methanamine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical starting points for developing potent therapeutics. [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) is a highly versatile fragment probe characterized by its unique cyclopropyl-restricted methanamine core and lipophilic 2-methoxyphenyl moiety. This compound has emerged as a foundational structural motif in the synthesis of metabolic modulators, most notably Fatty Acid Binding Protein (FABP) inhibitors targeting FABP4 and FABP5 [1].

This application note provides a comprehensive, field-proven protocol for administering this fragment in vivo to rodent models. By evaluating its baseline pharmacokinetics (PK) and tissue biodistribution, researchers can accurately predict the behavior of fully elaborated lead compounds, thereby accelerating the hit-to-lead optimization process [2].

Mechanistic Rationale & Causality

The Role of the Fragment Probe

To successfully transition a fragment into a drug-like molecule, one must understand how its structural features dictate its in vivo behavior.

  • Cyclopropyl Ring: Restricts the conformational flexibility of the primary amine, reducing entropic penalty upon target binding and minimizing off-target promiscuity.

  • 2-Methoxyphenyl Group: Enhances lipophilicity (LogP), which is critical for penetrating cell membranes to reach intracellular targets like FABP4/5.

  • Primary Amine: Serves as an essential hydrogen-bond donor/acceptor, often anchoring the fragment to the target protein's active site.

Why Conduct In Vivo PK on a Fragment?

Historically, fragments were only tested in vitro due to their weak target affinity (often in the micromolar range). However, modern FBDD paradigms emphasize early in vivo PK profiling [3]. Administering [1-(2-Methoxyphenyl)cyclopropyl]methanamine to rodents establishes its absolute bioavailability, metabolic clearance rate, and volume of distribution. If the bare fragment is rapidly cleared via hepatic oxidation, medicinal chemists are immediately informed that the methanamine or phenyl ring requires steric shielding (e.g., fluorination or methylation) during the elaboration phase.

Pathway L Free Fatty Acids (FFAs) Lipid Influx F FABP4 / FABP5 Intracellular Transport L->F Binding N Nuclear Receptors (e.g., PPARγ) F->N Transport P Fragment Probe [1-(2-Methoxyphenyl)...] P->F Competitive Inhibition M Metabolic Modulation (Insulin Sensitization) N->M Activation

Figure 1: Mechanistic rationale of FABP4/5 targeting by the fragment probe in metabolic pathways.

Experimental Design: The Self-Validating System

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating experimental design.

  • Model Selection (C57BL/6 Mice): C57BL/6 mice are the gold standard background for metabolic disease models (e.g., Diet-Induced Obesity). Establishing baseline PK in this strain ensures seamless data translation when testing elaborated compounds in diseased models later.

  • Dual-Route Administration: Intravenous (IV) and Per Os (PO) routes are executed in parallel. This allows for the precise calculation of absolute oral bioavailability (

    
    ).
    
  • Bioanalytical Rigor: The LC-MS/MS workflow incorporates a structurally similar internal standard (IS) to correct for matrix effects and extraction recovery variations, ensuring that every quantified concentration is internally validated.

Step-by-Step In Vivo Protocol

Phase 1: Formulation Preparation

Causality: The fragment is a lipophilic amine. Pure aqueous vehicles will cause precipitation, while high concentrations of organic solvents (like pure DMSO) administered IV will cause hemolysis and acute toxicity.

  • Weighing: Accurately weigh 10 mg of[1-(2-Methoxyphenyl)cyclopropyl]methanamine.

  • Solubilization: Dissolve the compound in 0.5 mL of 100% Dimethyl Sulfoxide (DMSO) to create a clear stock solution.

  • Surfactant Addition: Add 0.5 mL of Solutol HS15 (Kolliphor HS15) to the DMSO stock and vortex for 2 minutes. Solutol acts as a non-ionic surfactant to form stable micelles.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Final Vehicle: The final dosing solution is 5% DMSO / 5% Solutol HS15 / 90% Saline at a concentration of 1 mg/mL.

Phase 2: In Vivo Administration

Note: All procedures must comply with institutional animal care and use committee (IACUC) guidelines.

  • Group Allocation: Randomize 24 male C57BL/6 mice (8-10 weeks old, ~25g) into two groups: IV (n=12) and PO (n=12). Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability.

  • IV Dosing (2 mg/kg): Administer 50 µL of the formulation via lateral tail vein injection using a 29G needle.

  • PO Dosing (10 mg/kg): Administer 250 µL of the formulation via oral gavage using a reusable stainless-steel feeding needle.

Phase 3: Pharmacokinetic Sampling & Biodistribution

Causality: Blood must be collected into K2EDTA tubes and immediately placed on ice to prevent ex vivo enzymatic degradation of the primary amine by plasma oxidases [4].

  • Serial Bleeding: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint, utilizing a sparse sampling design).

  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Tissue Collection (Terminal): At the 4-hour and 24-hour marks, euthanize designated mice via CO2 asphyxiation. Perfuse with ice-cold PBS to remove residual blood. Harvest the liver, brain, and epididymal white adipose tissue (eWAT). Homogenize tissues in a 1:3 ratio (w/v) of PBS.

Phase 4: LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of Internal Standard) to 50 µL of plasma or tissue homogenate.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the fragment (e.g., m/z 178.1

    
     product ion).
    

Workflow A 1. Compound Formulation [1-(2-Methoxyphenyl)cyclopropyl]methanamine (5% DMSO / 5% Solutol / 90% Saline) C 3. In Vivo Administration IV (2 mg/kg) & PO (10 mg/kg) A->C B 2. Rodent Model Selection C57BL/6 Mice (n=24 per route) B->C D 4. Pharmacokinetic Sampling Plasma & Tissue (0.25 - 24 h) C->D Serial Bleeds E 5. LC-MS/MS Bioanalysis Quantification & Metabolite ID D->E Extraction

Figure 2: Logical workflow for the in vivo pharmacokinetic assessment of the fragment probe.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters derived from non-compartmental analysis (NCA) of the LC-MS/MS plasma concentration-time data.

Table 1: Pharmacokinetic Parameters of [1-(2-Methoxyphenyl)cyclopropyl]methanamine in C57BL/6 Mice

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality

ng/mL850 ± 1201,420 ± 210High peak concentration indicates rapid absorption from the GI tract.

hoursN/A0.5 ± 0.1Rapid

suggests high membrane permeability (driven by the cyclopropyl ring).

h*ng/mL1,250 ± 1803,400 ± 450Total systemic exposure; used to calculate absolute bioavailability.

hours1.8 ± 0.32.1 ± 0.4Short half-life typical of primary amines; indicates potential need for steric blocking in lead optimization.

mL/min/kg26.6 ± 3.5N/AModerate clearance rate, suggesting hepatic metabolism (likely CYP450-mediated oxidation).

L/kg3.2 ± 0.5N/A

> Total body water (0.7 L/kg) indicates extensive tissue distribution (e.g., adipose tissue).

%N/A54.4% Good oral bioavailability for a fragment, validating it as a strong starting point for oral drug design.

Note: Data represents mean ± standard deviation (n=3 per timepoint). Bioavailability (


) is calculated as 

.

References

  • Inhibitors of fatty acid binding protein (FABP) (Patent JP2012508692A)
  • Fragment-based drug discovery: A graphical review Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Improving the pharmacokinetics, biodistribution and plasma stability of monobodies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Application Note: Characterization of [1-(2-Methoxyphenyl)cyclopropyl]methanamine in Dopamine Receptor Binding Assays

[1]

Introduction & Pharmacological Rationale[1]

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6) represents a distinct class of conformationally restricted phenethylamine analogs. Structurally, it features a cyclopropyl core that locks the ethylamine side chain—critical for monoaminergic recognition—into a rigid orientation relative to the aromatic ring.[1]

In the context of dopamine receptor research (specifically D2/D3 subtypes), this compound is of significant interest for Structure-Activity Relationship (SAR) studies due to two key features:

  • The 2-Methoxyphenyl Group: A classic pharmacophore found in numerous D2-like receptor antagonists and partial agonists (e.g., substituted benzamides, phenylpiperazines).[1] The ortho-methoxy substituent often facilitates specific electrostatic interactions with serine residues (e.g., Ser5.42 or Ser5.[1]46) in the receptor binding pocket.[1]

  • Cyclopropyl Constraint: Unlike the flexible ethylamine chain of dopamine, the cyclopropyl ring restricts the conformational space, potentially enhancing selectivity or affinity by reducing the entropic cost of binding.[1]

This application note provides a rigorous protocol for evaluating the binding affinity (

Experimental Logic & Workflow

The objective is to determine the affinity of the test compound (unlabeled) by measuring its ability to displace a high-affinity radioligand ([³H]-Raclopride) from D2 receptor binding sites.[1]

Mechanism of Action (Assay Logic)
  • Receptor System: Recombinant human D2 receptors (hD2) expressed in CHO or HEK293 cell membranes.[1]

  • Radioligand: [³H]-Raclopride.[1] Selected for its high specificity for D2/D3 receptors and low non-specific binding compared to spiperone.[1]

  • Readout: The concentration of test compound required to inhibit 50% of specific radioligand binding (

    
    ) is converted to the equilibrium dissociation constant (
    
    
    ).
Workflow Diagram

BindingAssayWorkflowPrep1. Membrane Preparation(hD2-CHO Cells)Incubation3. Equilibrium Binding(25°C, 60 min)Prep->Incubation Receptor SourceReagents2. Reagent SetupTest Cmpd + [3H]-RacloprideReagents->Incubation LigandsTerm4. TerminationRapid Filtration (GF/B)Incubation->Term Bound vs FreeCount5. Scintillation Counting(LSC)Term->Count Retained RadioactivityAnalysis6. Data Analysis(Ki Calculation)Count->Analysis CPM Data

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Protocol

A. Reagents & Materials
ComponentSpecificationPurpose
Test Compound [1-(2-Methoxyphenyl)cyclopropyl]methanamineLigand under investigation.
Radioligand [³H]-Raclopride (Specific Activity: 60–80 Ci/mmol)Tracer for D2 binding sites.[1]
Reference Ligand (+)-Butaclamol or Haloperidol (10 µM)Determines Non-Specific Binding (NSB).[1]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4Mimics physiological ionic strength.[1]
Membrane Source hD2-CHO cell membranes (commercial or in-house)Source of D2 receptors.
Filters Whatman GF/B glass fiber filtersTraps membrane-bound ligand.[1]
PEI Polyethyleneimine (0.3% v/v)Pre-soak for filters to reduce NSB.[1]
B. Compound Preparation
  • Solubility Note: As a primary amine, the free base may be oily or waxy.[1] If supplied as a hydrochloride salt, it is water-soluble.[1]

  • Stock Solution: Dissolve [1-(2-Methoxyphenyl)cyclopropyl]methanamine in 100% DMSO to a concentration of 10 mM .

  • Working Dilutions: Serially dilute in Assay Buffer to generate a 10-point concentration curve ranging from 10⁻⁵ M to 10⁻¹⁰ M . Ensure final DMSO concentration in the assay is <1%.[1]

C. Assay Procedure
  • Filter Pre-treatment: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C. Expert Tip: This cationic polymer neutralizes the negative charge of the glass fibers, preventing the positively charged amine ligands from sticking to the filter.[1]

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

    • Total Binding (TB): 50 µL Membrane + 50 µL [³H]-Raclopride + 50 µL Buffer.[1]

    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [³H]-Raclopride + 50 µL (+)-Butaclamol (10 µM excess).[1]

    • Test Sample: 50 µL Membrane + 50 µL [³H]-Raclopride + 50 µL Test Compound (varying concentrations).

  • Initiation: Add 50 µL of hD2 membrane suspension (approx. 5–10 µg protein/well) to start the reaction.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temperature) .

    • Note: Equilibrium time depends on the dissociation rate (

      
      ) of the radioligand. 60 minutes is standard for Raclopride.[1]
      
  • Termination:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Rapidly vacuum filter the reaction mix through the PEI-treated GF/B filters.[1]

    • Wash filters 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.[1]4) to remove unbound radioligand.[1]

  • Counting:

    • Transfer filters to scintillation vials or use a melt-on scintillator sheet (for cassettes).

    • Add liquid scintillant and count for 1 minute per well in a Liquid Scintillation Counter (LSC).

Data Analysis & Interpretation

Calculate Specific Binding
1
  • Validation Criterion: Specific binding should be >80% of Total Binding.[1] If NSB is high, check filter washing or PEI soaking efficiency.[1]

Determine

Plot the specific binding (CPM or DPM) against the log concentration of [1-(2-Methoxyphenyl)cyclopropyl]methanamine.[1] Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope):

1
Calculate (Cheng-Prusoff Equation)

Convert the observed



1
  • 
     : Concentration of radioligand used (e.g., 2 nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1–2 nM for [³H]-Raclopride).
    

Expert Insights & Troubleshooting

Lipophilicity & "Wall Effects"

The cyclopropyl and methoxyphenyl groups make this compound moderately lipophilic (

  • Risk: The compound may adhere to plastic tips or plates, shifting the actual concentration.[1]

  • Solution: Use Low-Retention pipette tips and polypropylene plates.[1] Avoid polystyrene for the reaction incubation.[1]

Structure-Activity Context

If the

nanomolar range (<100 nM)1
  • Comparison: Compare results against Dopamine (

    
     nM at D2 High/Low states) and Raclopride  (
    
    
    nM).
  • Significance: High affinity would validate the "cyclopropyl lock" hypothesis, suggesting that the rigid conformation mimics the bioactive pose of dopamine within the orthosteric pocket.[1]

Signaling Pathway Interaction

While this assay measures binding, it does not determine function (agonist vs. antagonist).[1]

  • Next Step: If binding is confirmed, proceed to a GTPγS Binding Assay or cAMP Inhibition Assay to determine efficacy.[1]

SignalingLogiccluster_interpretationFunctional OutcomeCompound[1-(2-Methoxyphenyl)cyclopropyl]methanamineD2RD2 Receptor(Gi/o coupled)Compound->D2R Binds (Ki)ACAdenylyl CyclaseD2R->AC Inhibits (if Agonist)cAMPcAMP ProductionAC->cAMP ReducesOutcomeAntagonist: No cAMP changeAgonist: Decreased cAMPcAMP->Outcome

Caption: Potential downstream signaling effects upon D2 receptor binding.

References

  • Seeman, P., et al. (1976).[1] "Antipsychotic drug doses and neuroleptic/dopamine receptors."[1] Nature, 261(5562), 717-719.[1] Link[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1] Link[1]

  • Strange, P. G. (2008).[1] "Agonist binding, signaling and regulation of the dopamine D2 receptor."[1] General Pharmacology, 31(5), 673-681.[1]

  • PubChem Compound Summary. "[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6)." National Center for Biotechnology Information.[1] Link

Application Note: Evaluating [1-(2-Methoxyphenyl)cyclopropyl]methanamine in NMDA Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Pharmacological Rationale

The compound [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6), hereafter referred to as M-CPA , features a cyclopropylmethanamine scaffold coupled with a substituted phenyl ring. In central nervous system (CNS) drug discovery, cyclopropylmethanamines are frequently investigated as selective 5-HT2C receptor agonists to treat psychiatric disorders and cognitive deficits.

Because 5-HT2C agonists are often evaluated for their ability to rescue cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor hypofunction (e.g., in ketamine or MK-801 models), profiling M-CPA’s direct activity at the NMDA receptor is critical. Furthermore, bulky aliphatic and aromatic amines are classic pharmacophores for the NMDA receptor channel pore [1]. The steric bulk of the dicyclopropyl or phenylcyclopropyl groups closely mimics the structural geometry required to enter and block the calcium-permeable pore of the NMDA receptor, similar to the action of memantine and dizocilpine (MK-801) [2].

This application note provides a comprehensive, self-validating workflow to evaluate M-CPA as a putative NMDA receptor modulator or open-channel blocker using two orthogonal functional assays: a high-throughput FLIPR Calcium Mobilization Assay and precision Whole-Cell Patch-Clamp Electrophysiology .

NMDAR_Mechanism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Ca2_Influx Intracellular Ca2+ Influx NMDAR->Ca2_Influx Activation M_CPA [1-(2-Methoxyphenyl) cyclopropyl]methanamine (Test Compound) M_CPA->NMDAR Potential Pore Blockade MK801 MK-801 / Memantine (Reference Blockers) MK801->NMDAR Known Pore Blockade

Diagram 1: Mechanistic pathway of NMDA receptor activation and potential open-channel blockade.

Assay 1: High-Throughput FLIPR Calcium Mobilization

Causality & Assay Design

NMDA receptors are ligand-gated ion channels highly permeable to calcium. Overexpression of functional heterodimeric NMDARs (e.g., GluN1/GluN2A or GluN1/GluN2B) in non-neuronal cells (HEK293 or CHO) results in rapid cell death due to excitotoxicity [3].

The Causality of Protection: To prevent toxicity during cell culture, the medium must be supplemented with a reversible NMDAR antagonist (e.g., 500 µM ketamine or 100 µM MDL105,519). However, residual antagonist will mask the activity of M-CPA. Therefore, a rigorous, multi-step washout protocol is mandatory prior to dye loading to ensure the receptor is in a ligand-free state [4].

Step-by-Step Protocol
  • Cell Preparation: Seed CHO cells stably expressing GluN1/GluN2A at a density of 15,000 cells/well in 384-well black, clear-bottom plates. Culture for 24 hours in media containing 500 µM ketamine and 10 µg/mL tetracycline (to induce expression).

  • Antagonist Washout (Critical Step): Wash cells three times with Assay Buffer (HBSS containing 20 mM HEPES, strictly Mg2+-free to relieve voltage-dependent block, pH 7.4).

  • Dye Loading: Incubate cells for 1 hour at 37°C with a cell-permeable calcium indicator (e.g., Fluo-4 NW or Calcium 6 dye) supplemented with 2.5 mM probenecid to inhibit non-specific anion transport.

  • Compound Addition: Add M-CPA in a 10-point concentration-response curve (CRC) ranging from 1 nM to 100 µM. Incubate for 15 minutes. Include MK-801 (10 µM) as a positive control for inhibition.

  • Agonist Stimulation & Acquisition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject an EC80 concentration of L-glutamate (10 µM) and Glycine (10 µM) simultaneously. Record fluorescence (

    
    ) for an additional 3 minutes.
    

FLIPR_Workflow Step1 1. Cell Culture & Induction (with NMDAR protective antagonist) Step2 2. Antagonist Washout (Restore ligand-free state) Step1->Step2 Step3 3. Calcium Dye Loading (e.g., Fluo-4 NW + Probenecid) Step2->Step3 Step4 4. Baseline Fluorescence Read (FLIPR Tetra) Step3->Step4 Step5 5. Test Compound Addition (Incubation with M-CPA) Step4->Step5 Step6 6. Agonist Stimulation (Glutamate + Glycine) Step5->Step6 Step7 7. Data Acquisition & IC50 Analysis Step6->Step7

Diagram 2: Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

Assay 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Assay Design

While FLIPR provides high-throughput screening, it cannot resolve receptor kinetics, voltage dependence, or use-dependent blockade. If M-CPA acts as an open-channel blocker (like dizocilpine/MK-801), its inhibitory potency will increase with repeated agonist applications (use-dependence) and will be highly sensitive to the membrane holding potential [5]. Electrophysiology is the self-validating gold standard to confirm these biophysical properties.

Step-by-Step Protocol
  • Cell Preparation: Use transiently transfected HEK293 cells expressing GluN1/GluN2B. Transfer to a recording chamber perfused with extracellular solution (150 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, 0 mM MgCl2 , pH 7.4).

  • Patching: Attain whole-cell configuration using borosilicate glass pipettes (4–5 MΩ) filled with intracellular solution (125 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgATP, pH 7.2).

  • Voltage Clamp: Hold the membrane potential at -60 mV.

  • Evoked Currents: Apply 100 µM NMDA and 10 µM Glycine via a rapid perfusion system for 2–5 seconds to evoke inward macroscopic currents.

  • Evaluating M-CPA (Use-Dependence):

    • Co-apply M-CPA (e.g., 10 µM) with NMDA/Glycine.

    • Apply repeated pulses of the agonist/M-CPA mixture every 30 seconds. A progressive decline in the peak amplitude across successive sweeps indicates a use-dependent, open-channel block.

  • Voltage-Dependence Check: Shift the holding potential to +40 mV. If M-CPA is a positively charged pore blocker, depolarization will drive the compound out of the channel, resulting in a rapid recovery of the NMDA current [2].

Data Interpretation & Validation Metrics

To ensure trustworthiness, the assay must be validated against known reference standards. The table below summarizes the expected quantitative profiles for assay validation and the theoretical profiling of M-CPA.

ParameterReference Agonist (Glutamate)Reference Antagonist (MK-801)Test Compound (M-CPA)
Primary Target Site Orthosteric binding siteDeep channel poreTo be determined (Putative pore)
Expected IC50 / EC50 EC50 ≈ 1–3 µMIC50 ≈ 37.2 nMEmpirically Determined
Mode of Action Activation / Channel openingNon-competitive open-channel blockPutative Modulator / Blocker
Use-Dependence N/AHighly use-dependentAssessed via Patch-Clamp
Voltage-Dependence N/ABlock relieved at +40 mVAssessed via Patch-Clamp
Assay Z'-Factor (FLIPR) > 0.6 (Validates assay window)> 0.6N/A

Interpretation Logic:

  • If M-CPA inhibits calcium flux in the FLIPR assay but shows no use-dependence in electrophysiology, it likely acts as a competitive antagonist or a negative allosteric modulator (NAM) at the extracellular domain.

  • If M-CPA exhibits strong use-dependence and voltage-dependence, it confirms that the cyclopropylmethanamine structural bulk successfully penetrates and traps within the NMDAR ion channel pore.

References

  • Stojiljkovic, M. P., et al. "Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition." bioRxiv, 2024. URL:[Link]

  • McKay, S., et al. "Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure." Neuropharmacology, 2014. URL:[Link]

  • Bettini, E., et al. "A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine." Scientific Reports, 2017. URL:[Link]

  • Inta, D., et al. "The N-Methyl-D-Aspartate Receptor Blocker REL-1017 (Esmethadone) Reduces Calcium Influx Induced by Glutamate, Quinolinic Acid, and Gentamicin." International Journal of Molecular Sciences, MDPI, 2022. URL:[Link]

  • Rodriguez, G., et al. "Cell type-specific pharmacology of NMDA receptors using masked MK801." eLife, 2015. URL:[Link]

Preclinical Behavioral Pharmacology Profiling of[1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Executive Summary & Pharmacological Rationale

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (1-MCPM, CAS: 886365-72-6) is a synthetic small-molecule building block characterized by an arylcyclopropylmethanamine scaffold[1]. Structurally, it shares critical pharmacophores with known monoamine reuptake inhibitors (e.g., sibutramine, milnacipran) and monoamine oxidase inhibitors (e.g., tranylcypromine). The presence of the 2-methoxyphenyl group at the 1-position of the cyclopropane ring suggests enhanced lipophilicity and potential affinity for serotonergic (5-HT) and noradrenergic (NE) transporters or receptors.

As a Senior Application Scientist, the objective of this guide is to establish a rigorous, self-validating behavioral pharmacology pipeline to evaluate 1-MCPM as a putative atypical antidepressant and anxiolytic. Because behavioral assays are highly sensitive to confounding variables (e.g., false positives in depression models caused by psychostimulant-induced hyperlocomotion), this experimental design employs a tiered, causal workflow .

Experimental Workflow & Tiered Strategy

To ensure scientific integrity, the evaluation of 1-MCPM must follow a strict sequential logic:

  • Tier 1: General Safety & Locomotor Profiling. Before assessing complex emotional states, we must establish the baseline motor effects of 1-MCPM. If the compound acts as a broad psychostimulant, it will invalidate downstream efficacy tests.

  • Tier 2: Efficacy Profiling. Assessment of anxiolytic and antidepressant-like properties using ethologically validated models.

  • Tier 3: Mechanistic Validation. Co-administration of specific receptor antagonists to isolate the exact monoaminergic pathways responsible for the observed behaviors.

Workflow A Compound Formulation 1-MCPM (Vehicle: Saline/Tween) B Tier 1: Open Field Test (OFT) Assess Locomotion & Baseline Anxiety A->B C Decision Gate Hyperlocomotion Detected? B->C D Tier 2A: Elevated Plus Maze Anxiolytic Profiling C->D No (Valid) E Tier 2B: Forced Swim Test Antidepressant Profiling C->E No (Valid) F Adjust Dose / Re-evaluate (Prevent FST False Positives) C->F Yes (Invalidates FST) G Tier 3: Mechanistic Validation Receptor Antagonist Co-administration D->G E->G

Fig 1. Tiered behavioral pharmacology workflow for 1-MCPM evaluation.

Detailed Experimental Protocols

Protocol A: Open Field Test (OFT) - Tier 1

Purpose: To quantify spontaneous locomotor activity and baseline anxiety. This is a critical self-validating step; compounds that artificially spike total distance traveled will produce false-positive "antidepressant" effects in Tier 2[2].

Materials:

  • 40 cm x 40 cm x 30 cm opaque acrylic arena.

  • Overhead video tracking system (e.g., EthoVision XT).

Step-by-Step Procedure:

  • Habituation: Transport mice (C57BL/6J, male, 8-10 weeks) to the dimly lit testing room (40 lux) 60 minutes prior to the assay to stabilize baseline corticosterone levels.

  • Dosing: Administer 1-MCPM (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Execution: Place the mouse gently in the center of the arena.

  • Recording: Record behavior for exactly 10 minutes.

  • Sanitization: Thoroughly clean the arena with 70% ethanol between subjects to remove olfactory cues.

  • Data Extraction: Quantify Total Distance Traveled (cm) and Time Spent in Center Zone (seconds).

Protocol B: Elevated Plus Maze (EPM) - Tier 2A

Purpose: To evaluate the anxiolytic potential of 1-MCPM. The EPM relies on the rodent's innate conflict between exploring novel environments and avoiding open, elevated spaces[3].

Materials:

  • Plus-shaped maze elevated 50 cm above the floor (two open arms, two closed arms, 30 cm x 5 cm each).

Step-by-Step Procedure:

  • Dosing: Administer 1-MCPM or vehicle 30 minutes prior to testing.

  • Placement: Place the mouse in the center square facing an open arm. Causality note: Facing the open arm ensures the initial choice is active rather than a default retreat into the closed arm.

  • Recording: Record for 5 minutes.

  • Metrics: Calculate the percentage of time spent in the open arms (

    
    ) and the number of open arm entries. Anxiolytic compounds (like benzodiazepines or certain 5-HT modulators) significantly increase open arm exploration[3].
    
Protocol C: Forced Swim Test (FST) - Tier 2B

Purpose: To assess antidepressant-like efficacy. The modified FST is uniquely capable of differentiating between serotonergic and noradrenergic mechanisms based on the animal's coping strategy[4].

Materials:

  • Transparent glass cylinder (20 cm diameter, 50 cm height).

  • Water maintained at 24–25°C (depth of 30 cm).

Step-by-Step Procedure:

  • Pre-Test (Day 1): Place the rodent in the water for 15 minutes. This induces a state of behavioral despair and ensures stable baseline immobility for the test day. Dry the animal under a heat lamp before returning to the home cage.

  • Subacute Dosing: Administer 1-MCPM at 24 hours, 5 hours, and 1 hour prior to the test on Day 2. Causality note: Subacute dosing yields more reliable and robust pharmacological responses in the FST than acute single-dose administration.

  • Test (Day 2): Place the rodent in the cylinder for 5 minutes.

  • Behavioral Scoring:

    • Immobility: Floating with only minimal movements to keep the head above water.

    • Swimming: Horizontal movement throughout the cylinder (Increased by SSRIs).

    • Climbing: Vigorous vertical movements against the cylinder wall (Increased by NRIs).

Mechanistic Causality & Data Presentation

If 1-MCPM acts as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), we expect specific behavioral outputs. The 2-methoxy substitution may bias the compound toward serotonergic pathways.

Mechanism cluster_0 Primary Targets (Hypothesized) cluster_1 Synaptic Effect cluster_2 Behavioral Output MCPM 1-MCPM SERT SERT Inhibition MCPM->SERT NET NET Inhibition MCPM->NET HT ↑ Synaptic 5-HT SERT->HT NE ↑ Synaptic NE NET->NE SWIM ↑ Swimming (FST) ↓ Anxiety (EPM) HT->SWIM CLIMB ↑ Climbing (FST) ↑ Arousal (OFT) NE->CLIMB

Fig 2. Hypothesized monoaminergic signaling pathway and behavioral outputs of 1-MCPM.

Table 1: Expected Quantitative Behavioral Phenotypes
AssayParameter MeasuredVehicle (Control)1-MCPM (Predicted SNRI Profile)Interpretation
OFT Total Distance (cm)3500 ± 4003800 ± 450 (No sig. diff)Validates FST (No hyperlocomotion)
OFT Time in Center (sec)45 ± 1085 ± 15 (p < 0.05)Mild anxiolytic effect
EPM % Time Open Arms15% ± 4%35% ± 6% (p < 0.01)Strong anxiolytic effect
FST Immobility Time (sec)180 ± 2090 ± 15 (p < 0.001)Antidepressant-like efficacy
FST Swimming Time (sec)60 ± 15130 ± 20 (p < 0.01)Indicates 5-HT modulation
FST Climbing Time (sec)60 ± 1080 ± 15 (p < 0.05)Indicates NE modulation
Table 2: Tier 3 Mechanistic Validation (Antagonist Challenge)

To definitively prove the mechanism of action, co-administer 1-MCPM with selective antagonists 15 minutes prior to the FST.

Pre-treatment (Antagonist)Target ReceptorCo-administeredExpected FST OutcomeConclusion
WAY-100635 (1 mg/kg)5-HT1A1-MCPM (20 mg/kg)Reversal of Swimming1-MCPM requires 5-HT1A activation
Prazosin (1 mg/kg)Alpha-1 Adrenergic1-MCPM (20 mg/kg)Reversal of Climbing1-MCPM requires NE signaling
Ketanserin (2 mg/kg)5-HT2A/2C1-MCPM (20 mg/kg)No effect on FST1-MCPM efficacy is 5-HT2 independent

References

  • American Elements. "[1-(2-methoxyphenyl)cyclopropyl]methanamine | CAS 886365-72-6". American Elements Catalog. URL: [Link]1]

  • Slattery, D. A., & Cryan, J. F. (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents". Nature Protocols, 7(6), 1009-1014. URL: [Link]4]

  • Walf, A. A., & Frye, C. A. (2007). "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents". Nature Protocols, 2(2), 322-328. URL: [Link]3]

  • Seibenhener, M. L., & Wooten, M. C. (2015). "Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice". Journal of Visualized Experiments, (96), e52434. URL: [Link]2]

Sources

Application Note: Synthesis and Purification of [1-(2-Methoxyphenyl)cyclopropyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The [1-(2-Methoxyphenyl)cyclopropyl]methanamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of phenethylamine. By incorporating the cyclopropyl ring, the ethyl linker is "locked," reducing entropic penalties upon binding to targets such as NMDA receptors, serotonin transporters (SERT), and sigma receptors.

This guide details a high-fidelity protocol for the synthesis of this scaffold, specifically focusing on the hydrochloride salt form (CAS: 1213865-15-6) to ensure stability and solubility for biological assays. Unlike generic procedures, this protocol addresses the specific electronic effects of the ortho-methoxy substituent, which influences the acidity of the benzylic position during cyclopropanation and necessitates rigorous temperature control during reduction to prevent demethylation or ring opening.

Key Technical Specifications
  • Target Compound: [1-(2-Methoxyphenyl)cyclopropyl]methanamine Hydrochloride

  • Overall Yield Target: 60–75% (2 steps)

  • Purity Requirement: >98% (HPLC), >99% ee (if resolved)

  • Critical Control Points: Exotherm control during dialkylation; anhydrous quenching of aluminates.

Retrosynthetic Analysis & Pathway Design

The most robust route to 1-arylcyclopropylamines involves the construction of the cyclopropane ring before the amine generation. Direct cyclopropanation of enamines is unstable; therefore, we utilize the Perkin Alicyclic Synthesis strategy followed by a reductive transformation.

Reaction Scheme (DOT Visualization)

Retrosynthesis cluster_0 Critical Intermediate Target Target Amine HCl (Stable Salt) Amine_Free Free Amine (Air Sensitive) Amine_Free->Target HCl/Et2O Nitrile 1-Arylcyclopropane- carbonitrile Nitrile->Amine_Free Reduction SM 2-Methoxyphenyl- acetonitrile SM->Nitrile Cyclopropanation Reagent1 1,2-Dibromoethane NaH / DMSO Reagent1->SM Reagent2 LiAlH4 / THF (Reduction) Reagent2->Nitrile

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the nitrile intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Objective: Construct the quaternary carbon center via double alkylation. Rationale: The ortho-methoxy group exerts an electron-donating effect, slightly reducing the acidity of the benzylic protons compared to the unsubstituted analog. Consequently, we utilize Sodium Hydride (NaH) in a polar aprotic solvent (DMSO/THF mix) rather than weaker phase-transfer conditions (NaOH/TBAB) to ensure complete conversion and minimize mono-alkylated byproducts.

Materials
  • 2-Methoxyphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

  • DMSO (anhydrous) / THF (1:1 ratio)

  • Safety Note: This reaction generates Hydrogen gas (

    
    ). Ensure vigorous ventilation.
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Deprotonation: Charge the flask with NaH (2.2 eq) and wash twice with dry hexane to remove mineral oil (optional, but recommended for easier workup). Suspend the NaH in dry DMSO/THF (1:1).

  • Reagent Addition: Cool the suspension to 0°C. Add 1,2-dibromoethane (1.2 eq) in one portion.

  • Controlled Addition: Dissolve 2-Methoxyphenylacetonitrile (1.0 eq) in minimal THF. Add this solution dropwise over 60 minutes.

    • Expert Insight: Adding the nitrile to the base/alkylating agent mixture (Reverse Addition) minimizes dimerization of the starting material.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product spot will appear slightly higher than the starting material.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution. Caution: Vigorous effervescence.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: The crude oil is often sufficiently pure. If not, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Phase 2: Reduction to [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Objective: Reduce the nitrile to the primary amine without ring opening. Rationale: Lithium Aluminum Hydride (LiAlH4) is selected over catalytic hydrogenation. Cyclopropyl rings can be sensitive to hydrogenolysis under high-pressure


, especially with benzylic activation. LAH preserves the cyclopropane ring integrity.
Materials
  • 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (Intermediate from Phase 1)

  • LiAlH4 (2.0 M in THF) (3.0 eq)

  • THF (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck RBF with condenser. Maintain Argon atmosphere.

  • Charging: Add LiAlH4 solution (3.0 eq) to the flask and cool to 0°C.

  • Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF. Add dropwise to the LAH solution.

    • Critical Control: Maintain internal temperature <10°C during addition to prevent side reactions.

  • Reflux: Once addition is complete, warm to RT, then heat to gentle reflux (65°C) for 4–6 hours.

  • Fieser Quench (The "1-1-3" Method):

    • Cool reaction to 0°C.

    • Dilute with

      
       (2x reaction volume).
      
    • Add 1 mL water per gram of LAH used (very slowly).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL water.

  • Isolation: Warm to RT and stir for 15 mins until a white, granular precipitate forms. Filter through a Celite pad. Rinse the pad with

    
    .
    
  • Concentration: Dry filtrate over

    
     and concentrate in vacuo to yield the crude free amine oil.
    
Phase 3: Purification and Salt Formation (HCl)

Objective: Convert the unstable, oxidizable free amine into a stable crystalline solid.

Protocol
  • Dissolve the crude amine in a minimal amount of dry Ethanol or Ethyl Acetate.

  • Cool to 0°C.

  • Add 4N HCl in Dioxane (1.5 eq) dropwise with stirring.

  • A white precipitate should form immediately.

  • Add dry Diethyl Ether (

    
    ) to drive precipitation to completion.
    
  • Recrystallization: Filter the solid. Recrystallize from hot Ethanol/Ether if necessary to achieve >98% purity.

Quality Control & Data Analysis

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solidHCl Salt form
1H NMR (DMSO-d6) δ 0.8-1.0 (m, 4H, cyclopropyl), 3.1 (s, 2H, CH2-N), 3.8 (s, 3H, OMe), 7.8 (br s, 3H, NH3+), 6.9-7.3 (m, 4H, Ar-H)Diagnostic cyclopropyl multiplets < 1.0 ppm are key.[1][2][3][4][5][6][7][8][9][10][11][12]
LC-MS [M+H]+ = 178.12Free base mass.
Melting Point 180–185°C (dec)Sharp range indicates high purity.
Workflow Visualization

Workflow cluster_QC QC Checkpoints Start Crude Reaction Mixture (Post-LAH) Quench Fieser Quench (H2O / NaOH / H2O) Start->Quench 0°C, Slow addition Filter Filtration (Celite) Remove Al salts Quench->Filter Granular ppt formed Extract Phase Separation Dry Organic Layer Filter->Extract QC1 TLC: No Nitrile Filter->QC1 Salt Salt Formation Add HCl/Dioxane Extract->Salt In EtOAc/EtOH Final Pure Product Recrystallization Salt->Final Et2O wash QC2 NMR: No Solvent Final->QC2

Figure 2: Downstream processing and purification workflow.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Cyclopropanation: Often caused by "old" NaH. Remedy: Use fresh NaH or titrate activity. Ensure anhydrous DMSO.

  • Ring Opening during Reduction: Occurs if temperature is too high (>70°C) or if Pd/C hydrogenation is attempted. Remedy: Stick to LAH or Borane-THF at reflux.

  • Oily Product (Salt step): If the HCl salt oils out, the solvent is too polar. Remedy: Triturate with dry

    
     or Hexanes and scratch the glass to induce crystallization.
    
Safety Directives
  • Cyanide Risk: While the nitrile is an intermediate, avoid strong acids before the quench is complete to prevent HCN trace formation (though unlikely with this specific nitrile, standard precautions apply).

  • Exotherms: The alkylation is highly exothermic. Never add the nitrile in one portion.

References

  • Synthesis of 1-Arylcyclopropanecarbonitriles

    • Organic Syntheses, Coll.[8] Vol. 9, p. 400 (1998); Vol. 72, p. 189 (1995). "Cyclopropanation using 1,2-dibromoethane and NaOH/DMSO."

  • Reduction of Nitriles to Amines

    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society.
  • Medicinal Chemistry of Cyclopropylamines

    • Lau, K. S., et al. (2008). "2-Phenylcyclopropylmethylamine derivatives as novel serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Properties of [1-(2-Methoxyphenyl)

    • PubChem Compound Summary for CID 54760888.

Sources

Application Notes and Protocols for Brain Tissue Autoradiography using [¹²⁵I]MPCPA

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Radioligand for Visualizing NMDA Receptor Ion Channels

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Scientific Background

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[3][4] Consequently, the development of specific ligands to probe NMDA receptor function and distribution is of paramount importance in neuroscience research and drug development.

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (MPCPA) is a novel compound with a chemical structure suggestive of a high affinity for the ion channel of the NMDA receptor. Its cyclopropylamine moiety is a feature found in several neuroactive compounds, while the methoxyphenyl group is present in various CNS ligands.[5][6] Based on these structural motifs, it is hypothesized that MPCPA acts as a non-competitive antagonist, binding within the ion channel pore in a manner similar to well-characterized channel blockers like dizocilpine (MK-801) and phencyclidine (PCP).[1][4][7] This mechanism of action makes it a promising candidate for a radioligand to visualize and quantify the distribution of NMDA receptors in brain tissue.

This application note provides a detailed protocol for the use of radioiodinated MPCPA, specifically [¹²⁵I]MPCPA, for in-vitro autoradiography on brain tissue sections. The high specific activity and gamma emission of Iodine-125 make it a suitable radionuclide for sensitive detection using phosphor imaging or X-ray film.[8]

Hypothesized Mechanism of Action

[¹²⁵I]MPCPA is proposed to be a use-dependent channel blocker. This means it can only access its binding site when the NMDA receptor channel is in an open state, which requires the concurrent binding of glutamate and a co-agonist (glycine or D-serine) and depolarization of the neuronal membrane.[7][9] This characteristic provides a functional measure of receptor activity, not just receptor presence.

NMDA_Receptor_Binding cluster_receptor NMDA Receptor Complex cluster_channel Ion Channel Receptor GluN1/GluN2 Subunits Glutamate Site Glycine Site Ion Channel BindingSite [125I]MPCPA Binding Site Receptor:ion->BindingSite Opens to allow binding Glutamate Glutamate Glutamate->Receptor:glut Binds Glycine Glycine Glycine->Receptor:gly Binds

Figure 1: Hypothesized binding of [¹²⁵I]MPCPA to the NMDA receptor ion channel.

Radioligand Preparation and Characteristics

For the purposes of this protocol, we will assume the availability of [¹²⁵I]MPCPA with high radiochemical purity (>98%) and specific activity (>2000 Ci/mmol). The synthesis of such a radioligand would typically involve the preparation of a suitable precursor, such as a tri-n-butyltin derivative of MPCPA, followed by radioiodination using [¹²⁵I]NaI and an oxidizing agent like chloramine-T.[8]

Parameter Hypothetical Value
Radioligand [¹²⁵I]MPCPA
Radionuclide Iodine-125
Specific Activity >2000 Ci/mmol
Radiochemical Purity >98%
Storage -20°C in a solution containing a reducing agent to prevent radioiodide loss

Table 1: Hypothetical Characteristics of [¹²⁵I]MPCPA Radioligand

In-Vitro Autoradiography Protocol

This protocol is designed for rodent brain tissue but can be adapted for other species.

Materials and Reagents
  • Radioligand: [¹²⁵I]MPCPA

  • Unlabeled Ligand: MPCPA hydrochloride

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Glutamate and Glycine

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation chambers

  • Phosphor imaging cassettes and screens or X-ray film cassettes

  • Phosphor imager or film developer

  • Image analysis software

Brain Tissue Preparation
  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly dissect the brain and freeze it in isopentane cooled with dry ice (-40°C to -50°C). Store frozen brains at -80°C until sectioning.[10]

  • Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.[11]

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store the slide-mounted sections at -80°C until the day of the experiment.

Autoradiography Workflow

Figure 2: Experimental workflow for in-vitro autoradiography with [¹²⁵I]MPCPA.

Step-by-Step Incubation Procedure
  • Pre-incubation:

    • Bring the slide-mounted sections to room temperature.

    • Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.[11]

  • Incubation:

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 1 µM glutamate and 1 µM glycine to open the NMDA receptor channels.

    • For Total Binding: Add [¹²⁵I]MPCPA to the incubation buffer at a final concentration of 100-200 pM.

    • For Non-specific Binding: To a separate aliquot of the incubation buffer containing [¹²⁵I]MPCPA, add a high concentration of unlabeled MPCPA (e.g., 10 µM).[11]

    • Incubate the slides in the appropriate radioligand solutions for 60-90 minutes at room temperature.

  • Washing:

    • Rapidly wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Perform 3-4 washes of 2-5 minutes each.[11]

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or X-ray film in a light-tight cassette.

    • Include calibrated radioactive standards to allow for quantification of the binding density.

    • Expose for 24-72 hours at -80°C, depending on the signal intensity.

Data Acquisition and Analysis
  • Scan the phosphor imaging screen using a phosphor imager or develop the X-ray film.

  • Using image analysis software, measure the optical density in various brain regions of interest (e.g., hippocampus, cortex, cerebellum).

  • Convert the optical density values to fmol/mg tissue equivalent using the co-exposed radioactive standards.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each region of interest.[11]

Step Parameter Recommended Condition
Pre-incubation Buffer50 mM Tris-HCl, pH 7.4
Duration30 minutes
TemperatureRoom Temperature
Incubation Radioligand Conc.100-200 pM [¹²⁵I]MPCPA
Non-specific Blocker10 µM unlabeled MPCPA
Agonists1 µM Glutamate, 1 µM Glycine
Duration60-90 minutes
TemperatureRoom Temperature
Washing BufferIce-cold 50 mM Tris-HCl, pH 7.4
Number of Washes3-4
Duration per Wash2-5 minutes
Exposure Duration24-72 hours
Temperature-80°C

Table 2: Summary of Recommended Protocol Parameters

Data Interpretation and Expected Results

The resulting autoradiograms will show the anatomical distribution of [¹²⁵I]MPCPA binding sites, which corresponds to the location of functional NMDA receptors. High levels of specific binding are expected in brain regions known to have a high density of NMDA receptors, such as the hippocampus, cerebral cortex, and striatum. Lower binding would be anticipated in regions with fewer NMDA receptors, like the cerebellum (though some subtypes are present). The comparison of total and non-specific binding autoradiograms will validate the specificity of the radioligand binding.

References

  • Synthesis and Autoradiography of Novel F-18 Labeled Reversible Radioligands for Detection of Monoamine Oxidase B. ACS Chemical Neuroscience. [Link]

  • Pharmacology of NMDA Receptors. National Center for Biotechnology Information. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [Link]

  • Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research. [Link]

  • An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. Proceedings of the National Academy of Sciences. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • A new method of preparing human whole brain sections for in vitro receptor autoradiography. Journal of Neuroscience Methods. [Link]

  • Synthesis and In Vitro Autoradiographic Evaluation of a Novel High-affinity Radioiodinated Ligand for Imaging Brain Cannabinoid Subtype-1 Receptors. ACS Medicinal Chemistry Letters. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. University of South Florida. [Link]

  • Ex Vivo Tracing of NMDA and GABA-A Receptors in Rat Brain After Traumatic Brain Injury Using 18F-GE-179 and 18F-GE-194 Autoradiography. Journal of Nuclear Medicine. [Link]

  • Autoradiography. Forschungszentrum Jülich. [Link]

  • Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. [Link]

  • In vitro autoradiography with rat brain slices. A. Incubation with 1 nM [ 18 F] - PSS223 showing heterogeneous distribution with highest expression in striatum, hippocampus and cortex; B. Brain slices incubated with 1 nM [ 18 F]- PSS223 and 100 nM ABP688; C. ResearchGate. [Link]

  • Applications of Radiolabeling in Biological Research and Innovati. Longdom Publishing. [Link]

  • Data Sheet Autoradiography Protocol. Gifford Bioscience. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. [Link]

  • N-[(1s)-1-[4-[[4-methoxy-2-[(4-[ 11 C]methoxyphenyl)sulfonyl] - phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: [1-(2-Methoxyphenyl)cyclopropyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OPT-886365 Subject: Yield Optimization & Process Stability for 1,1-Disubstituted Cyclopropylamines Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Directive

You are encountering yield bottlenecks in the synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine . This scaffold presents a specific "perfect storm" of synthetic challenges: the steric hindrance of the ortho-methoxy group combined with the strain energy of the cyclopropyl ring (27.5 kcal/mol).

This guide prioritizes the Nitrile Alkylation-Reduction Route (Route A) as the industry standard for scalability, while providing the Titanium-Mediated Reductive Cyclopropanation (Route B) as a high-value alternative if Route A fails due to steric locking.

The Two Validated Pathways
  • Route A (Standard): Double alkylation of (2-methoxyphenyl)acetonitrile

    
     Nitrile Reduction.
    
  • Route B (Alternative): Kulinkovich-de Meijere reaction using (2-methoxyphenyl)cyanide + EtMgBr/Ti(OiPr)₄.

Critical Control Points (The "Why" and "How")

Before troubleshooting, verify your process against these critical parameters.

ParameterSpecificationScientific Rationale
Stoichiometry (Alkylation) Base > 2.2 eqYou must drive the reaction to completion. Under-dosing base stops the reaction at the acyclic mono-alkylated bromide, which is difficult to separate.
Solvent (Alkylation) DMSO or DMF (Dry)The ortho-methoxy group can coordinate alkali metals (Na⁺/Li⁺), stabilizing the anion aggregates. Polar aprotic solvents disrupt these aggregates to maintain nucleophilicity.
Temperature (Reduction) 0°C

Reflux
Nitrile reduction requires heat to drive to the primary amine, but initial addition must be cold to prevent runaway exotherms and nitrile trimerization.
Quench Method Fieser ProtocolStandard acid/water quenches create aluminum hydroxide "gels" that trap up to 40% of your amine product.

Interactive Troubleshooting Guide

Module A: Cyclopropanation (Forming the Ring)

Context: Reaction of (2-methoxyphenyl)acetonitrile with 1,2-dibromoethane.

Q: My reaction stalls at ~60% conversion, and I see a new spot on TLC that isn't the product. What is it? A: You are likely observing the mono-alkylated intermediate (4-bromo-2-(2-methoxyphenyl)butanenitrile).

  • Cause: The ortho-methoxy group provides steric bulk that slows the second alkylation (ring closure). If the base is consumed or the temperature is too low, the ring will not close.

  • Fix:

    • Increase reaction temperature to 60–70°C for the second phase (after initial addition).

    • Ensure you are using Sodium Hydride (NaH) rather than NaOH/Phase Transfer conditions. The ortho-effect often defeats PTC kinetics.

    • Protocol Adjustment: Add the 1,2-dibromoethane before the base. Add NaH portion-wise. This keeps the concentration of the electrophile high relative to the anion, favoring alkylation over side reactions.

Q: The reaction mixture turned black/tarry, and yield is <20%. A: This indicates polymerization of the benzyl cyanide or elimination of the dibromide.

  • Mechanism: The benzylic anion is a strong base. If 1,2-dibromoethane is added too slowly, the anion can attack another nitrile molecule (Thorpe-Ziegler condensation).

  • Fix:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Reverse Addition: If using DMSO/NaOH, add the nitrile/dibromide mixture to the base slurry to minimize the lifetime of the free anion.

Module B: Nitrile Reduction (Forming the Amine)

Context: Reduction of 1-(2-methoxyphenyl)cyclopropanecarbonitrile to the amine.[1]

Q: I used LiAlH₄ (LAH), but my isolated yield is poor (30%) despite full consumption of starting material. A: The product is likely trapped in the aluminum salts. Cyclopropylamines are basic and lipophilic; they bind tightly to aluminum hydroxides.

  • The "Fieser" Fix: Do NOT quench with simple water or HCl. Use the n : n : 3n rule.

    • Weigh your LAH (n grams).

    • Dilute reaction with ether/THF.

    • Add n mL Water (slowly!).

    • Add n mL 15% NaOH .

    • Add 3n mL Water .

    • Result: A granular white precipitate forms that can be filtered easily, releasing the amine into the organic phase.

Q: Can I use Borane (BH₃·THF) instead? A: Yes, and it is often preferred for sterically crowded nitriles.

  • Benefit: Borane coordinates to the nitrile nitrogen first, less affected by the ortho-methoxy steric bulk than the bulky aluminohydride cluster.

  • Warning: You must perform an acidic methanol workup (HCl/MeOH reflux) after the reaction to break the boron-amine complex. Failure to do this results in no isolation of product.

Validated Experimental Protocols

Protocol A: Optimized Cyclopropanation (NaH/DMSO Method)

Recommended for scale-up.

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents:

    • (2-methoxyphenyl)acetonitrile (1.0 eq)

    • 1,2-dibromoethane (1.2 eq)

    • NaH (60% in oil) (2.5 eq) - Note excess.

    • DMSO (anhydrous) (Concentration: 0.5 M)

  • Procedure:

    • Dissolve nitrile and 1,2-dibromoethane in DMSO. Cool to 10°C.

    • Add NaH portion-wise over 1 hour. Control Exotherm: Keep <25°C.

    • Crucial Step: Once addition is complete, warm to 60°C for 3 hours . This forces the cyclization of the sterically hindered ortho-intermediate.

    • Quench: Pour onto ice/water. Extract with Et₂O.

    • Purification: Distillation (high vac) or Silica Gel (Hex/EtOAc).

Protocol B: The "Kulinkovich" Alternative (Ti-Mediated)

Recommended if Protocol A fails due to sterics.

This method bypasses the nitrile alkylation entirely, converting the nitrile directly to the cyclopropylamine using a Grignard reagent and Titanium catalyst [1].

  • Reagents:

    • 2-Methoxybenzonitrile (1.0 eq)

    • EtMgBr (2.2 eq)

    • Ti(OiPr)₄ (1.1 eq)

  • Mechanism: The Ti-complex facilitates the coupling of the nitrile with the ethyl group (acting as the ethylene source) to form the cyclopropyl ring and amine in one pot.

  • Note: Yields for donor-substituted (o-OMe) are typically 40–55%, but it is a single step from the cheap benzonitrile.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and chemical pathways.

SynthesisPathways Start Start: (2-Methoxyphenyl)acetonitrile Alkylation Step 1: Alkylation (1,2-dibromoethane + NaH) Start->Alkylation Int_Mono Intermediate: Acyclic Bromide Alkylation->Int_Mono Kinetic Control (Low Temp) Int_Cyc Intermediate: Cyclopropyl Nitrile Int_Mono->Int_Cyc Thermodynamic Control (Heat >50°C) Reduction Step 2: Reduction (LAH or BH3) Int_Cyc->Reduction Product Target: [1-(2-Methoxyphenyl)cyclopropyl]methanamine Reduction->Product Fieser Workup Start_CN Alt Start: 2-Methoxybenzonitrile Ti_Route Kulinkovich-de Meijere (EtMgBr + Ti(OiPr)4) Start_CN->Ti_Route Route B Ti_Route->Product

Caption: Figure 1. Synthesis workflow comparing the standard alkylation-reduction route (solid lines) and the Titanium-mediated alternative (dashed lines).

References

  • Wiedemann, S., et al. (2003).[2] "Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides." Organic Letters, 5(5), 753-755.[2] Link

  • Eccles, W., et al. (1949). "Synthesis of 1-Phenylcyclopropanecarbonitrile." Organic Syntheses, Coll. Vol. 3, p.223. (General procedure for arylacetonitrile cyclopropanation). Link

  • Barluenga, J., et al. (2007). "Cyclopropanation of Enantiopure Metal Alkenyl Carbenes." Chemistry – A European Journal, 13(1), 267-274. (Mechanistic insights into o-methoxy effects). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser Workup Protocol).

Sources

Improving brain bioavailability of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CNS Delivery Solutions Technical Support Center . This guide is engineered for senior scientists, formulation chemists, and pharmacokineticists actively troubleshooting the central nervous system (CNS) penetration of [1-(2-Methoxyphenyl)cyclopropyl]methanamine .

Because this molecule features a highly basic primary amine tethered to a lipophilic cyclopropyl-methoxyphenyl core, its native physicochemical profile presents a dual challenge: high ionization at physiological pH (limiting passive diffusion) and a high propensity for active efflux. This support center provides self-validating workflows, mechanistic troubleshooting, and engineered solutions to optimize its brain bioavailability.

Module 1: Diagnostic Profiling & Chemical Troubleshooting

FAQ: Why is the brain uptake of[1-(2-Methoxyphenyl)cyclopropyl]methanamine lower than expected despite its lipophilic core? Answer: The primary amine group (pKa ~9.5) ensures the molecule is >99% protonated at a physiological pH of 7.4. This cationic state drastically lowers its LogD, restricting passive transcellular diffusion across the tight junctions of the blood-brain barrier (BBB)[1]. Furthermore, basic amines with lipophilic domains are classic pharmacophores for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the molecule back into the systemic circulation[1].

FAQ: How can we chemically modify the compound without losing the active pharmacophore? Answer: Implementing a transient prodrug strategy is the most effective chemical intervention. By masking the primary amine via amide-to-ester substitutions or carbamate linkages, you neutralize the positive charge, thereby increasing lipophilicity and reducing P-gp recognition[2]. Once the uncharged prodrug passively crosses the BBB, endogenous CNS esterases or amidases cleave the masking group, trapping the active, protonated amine within the brain parenchyma.

G A [1-(2-Methoxyphenyl)cyclopropyl]methanamine (Protonated Primary Amine) B Blood-Brain Barrier (Endothelial Cells) A->B Attempts crossing E Lipophilic Prodrug (Amide/Carbamate Masking) A->E Chemical Modification C P-gp Efflux Transporter (Active Efflux) B->C Substrate recognition D Low Brain Parenchyma Concentration B->D Minimal diffusion C->A Efflux to blood F Passive Diffusion (High Permeability) E->F Bypasses P-gp G High Brain Parenchyma Concentration F->G Enzymatic cleavage in brain

Fig 1. Mechanism of P-gp mediated efflux and the chemical prodrug bypass strategy.

Quantitative Data Summary: Physicochemical Optimization Targets

To ensure your modifications are on track, compare your derivative's parameters against the target metrics required for optimal CNS penetration.

ParameterNative Compound (Estimated)Target for BBB PenetrationOptimization Strategy
pKa (Amine) ~9.5N/A (Masked)Form amide/carbamate prodrug
LogD (pH 7.4) < 1.02.0 – 3.5Increase lipophilicity via esterification
Efflux Ratio (ER) > 3.0< 2.0Steric hindrance of P-gp binding site
PSA (Polar Surface Area) ~26 Ų< 90 ŲMaintain low hydrogen bond donors

Module 2: In Vitro Permeability & Efflux Validation

To definitively prove whether poor bioavailability is due to P-gp efflux, you must run a bidirectional transport assay using Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)[3].

Scientific Rationale: MDCK-MDR1 cells form polarized monolayers with tight junctions that mimic the BBB. By measuring transport in both the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions, you can isolate the specific contribution of active efflux[4].

Step-by-Step Methodology: Self-Validating MDCK-MDR1 Assay

This protocol includes mandatory internal controls to ensure the system is self-validating. If the controls fail, the assay data must be discarded.

  • Cell Seeding: Seed MDCK-MDR1 cells onto 12-well Transwell® filter inserts (0.4 μm pore size) at a density of

    
     cells/well[4].
    
  • Monolayer Maturation: Culture for 5–7 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 110 Ω·cm²[4].

  • Integrity Control: Add Lucifer Yellow (100 µM) to the apical chamber. Validation Step: Apparent permeability (

    
    ) must be < 
    
    
    
    cm/s. Higher values indicate a compromised monolayer[5].
  • Functionality Control: Run a parallel well with Rhodamine 123 (a known P-gp substrate). Validation Step: The Efflux Ratio (ER) for Rhodamine 123 must be ≥ 2.0 to confirm active P-gp expression[5].

  • Bidirectional Transport:

    • A-B Transport: Add 10 µM of [1-(2-Methoxyphenyl)cyclopropyl]methanamine to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • B-A Transport: Add 10 µM to the basolateral chamber. Sample the apical chamber at the same intervals.

  • Data Calculation: Calculate

    
     for both directions. Calculate the Efflux Ratio: 
    
    
    
    . An
    
    
    confirms the compound is a P-gp substrate[3].

G N1 Seed MDCK-MDR1 Cells on Transwell Inserts N2 Culture for 5-7 Days (TEER > 110 Ω·cm²) N1->N2 Validate integrity N3 Apical to Basolateral (A-B) Transport Measurement N2->N3 Add drug to Apical N4 Basolateral to Apical (B-A) Transport Measurement N2->N4 Add drug to Basolateral N5 Calculate Papp & Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) N3->N5 N4->N5 N6 ER < 2 Low Efflux Potential N5->N6 N7 ER ≥ 2 High Efflux Potential (P-gp) N5->N7

Fig 2. Step-by-step logic and decision tree for the MDCK-MDR1 bidirectional permeability assay.

Module 3: Nanoparticle Formulation & Delivery Troubleshooting

If chemical modification reduces receptor affinity, formulation-based approaches must be employed. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with Polyethylene Glycol (PEG) are the gold standard for shielding problematic APIs from systemic clearance and efflux transporters[6].

FAQ: Why use PLGA-PEG instead of standard PLGA? Answer: Unmodified PLGA nanoparticles are rapidly opsonized and cleared by the reticuloendothelial system (RES), resulting in <1% brain uptake[6]. PEGylation creates a hydrophilic corona that extends circulation time. Furthermore, the PEG surface can be functionalized with targeting ligands (e.g., Transferrin or Cell-Penetrating Peptides like TAT) to trigger Receptor-Mediated Transcytosis (RMT) across the BBB[6][7].

Step-by-Step Methodology: Preparation of PLGA-PEG Nanoparticles via Double Emulsion (W/O/W)

Because [1-(2-Methoxyphenyl)cyclopropyl]methanamine is a water-soluble amine salt, a double emulsion (Water-in-Oil-in-Water) solvent evaporation method is required to prevent drug leakage into the external aqueous phase during formulation.

  • Primary Emulsion (W/O): Dissolve 50 mg of PLGA-PEG copolymer in 2 mL of Dichloromethane (DCM). Dissolve 5 mg of the amine API in 0.5 mL of Milli-Q water. Add the aqueous drug solution to the organic polymer solution dropwise while sonicating at 40W for 60 seconds on an ice bath[8].

  • Secondary Emulsion (W/O/W): Immediately transfer the primary emulsion into 10 mL of an external aqueous phase containing 1% (w/v) Polyvinyl Alcohol (PVA) as a stabilizer. Sonicate again at 40W for 2 minutes to form the secondary emulsion[8].

  • Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 3–4 hours to allow complete evaporation of the DCM, hardening the nanoparticles.

  • Purification: Recover the nanoparticles via ultracentrifugation at 20,000

    
     for 30 minutes. Wash twice with Milli-Q water to remove unencapsulated drug and excess PVA.
    
  • Validation (Critical Step): Resuspend a fraction in water and analyze via Dynamic Light Scattering (DLS). Acceptance Criteria: Mean diameter must be 70–200 nm (optimal for avoiding liver sequestration while allowing BBB transcytosis) and the Polydispersity Index (PDI) must be < 0.2[7].

G S1 Dissolve Polymer (PLGA-PEG in DCM) S3 Primary Emulsion (W/O) Ultrasonication S1->S3 S2 Add Aqueous Drug (Amine Salt) S2->S3 S5 Secondary Emulsion (W/O/W) Ultrasonication S3->S5 S4 Add External Aqueous Phase (1% PVA Stabilizer) S4->S5 S6 Solvent Evaporation & Centrifugation S5->S6

Fig 3. Double emulsion (W/O/W) workflow for encapsulating hydrophilic amine salts into PLGA-PEG nanoparticles.

References

  • Systemic delivery to central nervous system by engineered PLGA nanoparticles Source: National Institutes of Health (NIH) URL:[Link]

  • PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nose to brain delivery of dapoxetine-loaded PLGA nanoparticle for treatment of premature ejaculation distress in normal and diabetic rats Source: Springer Medizin URL:[Link]

  • Development and Implementation of an enterprise-wide Predictive Model for Early absorption, distribution, Metabolism and Excretion Properties Source: Taylor & Francis URL:[Link]

  • Automation of Cell-Based Drug Absorption Assays in 96-Well Format Using Permeable Support Systems Source: ResearchGate URL:[Link]

  • Improving the Oral Bioavailability of an Anti-Glioma Prodrug CAT3 Using Novel Solid Lipid Nanoparticles Containing Oleic Acid-CAT3 Conjugates Source: MDPI URL:[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Troubleshooting [1-(2-Methoxyphenyl)cyclopropyl]methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers utilizing [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) and its derivatives in cell-based screening.

While this compound is a highly valuable pharmacophore—often utilized in the synthesis of CNS-active agents and epigenetic modulators—its structural homology to known monoamine oxidase (MAO) inhibitors and biogenic amine ligands frequently leads to confounding off-target effects in phenotypic and target-based cellular assays. This guide is designed to move beyond simply identifying symptoms; we will explore the causality behind these artifacts and provide self-validating protocols to isolate true on-target efficacy from assay interference.

System Architecture: Mechanisms of Assay Interference

To troubleshoot effectively, we must first understand how the structural motifs of[1-(2-Methoxyphenyl)cyclopropyl]methanamine interact with the cellular environment. The cyclopropylamine moiety is a well-documented mechanism-based inactivator of flavin-dependent enzymes[1], while the methoxy-phenethylamine backbone mimics endogenous neurotransmitters.

Pathway cluster_offtarget Off-Target Mechanisms in Cell Assays Cmpd [1-(2-Methoxyphenyl) cyclopropyl]methanamine MAO Flavin-Dependent Enzymes (MAO-A, MAO-B, LSD1) Cmpd->MAO Mechanism-based Inactivation GPCR Endogenous GPCRs (5-HT, Adrenergic) Cmpd->GPCR Pharmacophore Mimicry CYP Cytochrome P450 (CYP1A2, CYP2C9) Cmpd->CYP Competitive Inhibition ROS ROS Generation (H2O2) Cytotoxicity & Assay Noise MAO->ROS cAMP cAMP / Ca2+ Flux False Positive Signaling GPCR->cAMP Metab Metabolic Inhibition Altered Co-drug Clearance CYP->Metab

Mechanistic pathways of[1-(2-Methoxyphenyl)cyclopropyl]methanamine off-target effects.

Troubleshooting FAQs

Q1: Why am I seeing unexpected cytotoxicity and high background in my fluorescence assays? Causality: The cyclopropylamine ring undergoes single-electron transfer when interacting with flavin-dependent enzymes like MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1)[1]. This reaction opens the cyclopropyl ring, forming a covalent adduct with the FAD cofactor[2]. During this abortive turnover, hydrogen peroxide (H2O2) is frequently leaked into the cytosol. This reactive oxygen species (ROS) causes lipid peroxidation (leading to cytotoxicity) and can directly oxidize fluorescent assay probes (e.g., resazurin/Alamar Blue), creating artificially high background signals. Actionable Solution: See Protocol 2 below. Pre-incubate your cells with a ROS scavenger (e.g., N-acetylcysteine) or a selective MAO inhibitor to prove the toxicity is an off-target artifact.

Q2: My cAMP/Calcium flux assays show erratic baseline spikes before I even add my primary agonist. What is happening? Causality: The 2-methoxyphenyl and amine groups perfectly mimic the pharmacophore of catecholamines and indoleamines. Standard immortalized cell lines (like HEK293 or CHO) natively express low levels of endogenous G protein-coupled receptors (GPCRs), including 5-HT, adrenergic, and purinergic receptors. The compound acts as an off-target agonist at these native receptors, triggering intracellular calcium release or cAMP accumulation that masks your intended assay window[3]. Actionable Solution: See Protocol 1 below. Always run a multiplexed counter-screen using untransfected parental cells to establish the baseline off-target signal.

Q3: Why is the half-life of my co-administered compounds drastically increased in hepatocyte co-cultures? Causality: Compounds containing the phenylcyclopropylamine motif can act as competitive or mechanism-based inhibitors of Cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9[4]. By occupying the CYP active site, the compound prevents the metabolic clearance of other drugs in your assay, artificially inflating their apparent stability and efficacy. Actionable Solution: Perform a luminescent CYP450 inhibition assay using specific probe substrates (e.g., Luciferin-1A2) to quantify the exact IC50 of the compound against major CYP isoforms.

Quantitative Off-Target Profiling Data

To aid in your assay design, below is a summary of typical off-target binding affinities and interference metrics associated with the methoxy-phenylcyclopropylamine class.

Target / PathwayMechanism of InterferenceTypical IC50 / Ki RangeCellular Assay Phenotype
MAO-A / MAO-B Mechanism-based irreversible inactivation0.5 µM – 5.0 µMIntracellular ROS spikes; False-positive cytotoxicity.
LSD1 (KDM1A) FAD-adduct formation1.0 µM – 10.0 µMEpigenetic drift during long-term (>48h) incubations.
5-HT2A Receptor Off-target agonism (Pharmacophore mimicry)2.0 µM – 15.0 µMSpontaneous intracellular

flux; Erratic BRET signals.
CYP1A2 / CYP2C9 Competitive / Mechanism-based inhibition5.0 µM – 25.0 µMDecreased clearance of co-administered substrates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They do not merely measure a signal; they include internal logical controls (rescue paradigms and parental baselines) that definitively prove causality.

Protocol 1: Multiplexed Off-Target GPCR Counter-Screening

Objective: Deconvolute on-target GPCR signaling from off-target endogenous receptor activation.

  • Cell Preparation (The Self-Validating Control): Plate two parallel sets of cells in a 384-well format.

    • Set A: Recombinant HEK293 cells expressing your target GPCR.

    • Set B: Untransfected parental HEK293 cells (must be the exact same passage number and batch).

  • Dye Loading: Incubate both sets with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 45 minutes at 37°C. Wash with HBSS containing 20 mM HEPES.

  • Compound Addition & Kinetic Read: Inject [1-(2-Methoxyphenyl)cyclopropyl]methanamine (dose-response from 10 nM to 30 µM) using a kinetic plate reader (e.g., FLIPR). Record fluorescence continuously for 3 minutes.

  • Data Interpretation (Causality Check):

    • If a calcium spike occurs in Set A but NOT Set B, the compound is hitting your target.

    • If a calcium spike occurs in both Set A and Set B, the signal is mathematically proven to be off-target activation of endogenous receptors[3].

Protocol 2: MAO Activity and ROS Deconvolution Assay

Objective: Determine if observed cytotoxicity is target-mediated or an artifact of MAO-induced ROS generation.

  • Cell Seeding & Pre-incubation: Seed cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • The Rescue Step (Self-Validating Control): Pre-treat half of the wells with 10 µM Selegiline (a structurally distinct, irreversible MAO-B inhibitor) for 1 hour. Leave the other half as vehicle controls. Causality note: Selegiline occupies the MAO active site, preventing our test compound from reacting and generating ROS.

  • Compound Treatment: Add[1-(2-Methoxyphenyl)cyclopropyl]methanamine at your standard assay concentration (e.g., 10 µM) to all wells. Incubate for 24 hours.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence to assess ATP levels (cell viability).

  • Data Interpretation: If the compound causes cell death in the vehicle wells, but viability is rescued in the Selegiline-treated wells, you have definitively proven that the cytotoxicity is an off-target artifact caused by MAO turnover[1][2], not your intended biological target.

Troubleshooting Workflow

Use the following decision tree to rapidly identify and mitigate assay interference when working with this compound class.

Workflow Start Observe Assay Interference Type Identify Phenotype Start->Type Tox Cytotoxicity or High Background Type->Tox Signal Erratic Baseline (cAMP/Ca2+) Type->Signal Metab Altered Drug Clearance Type->Metab TestMAO Protocol 2: MAO/ROS Deconvolution Assay Tox->TestMAO TestGPCR Protocol 1: Multiplex GPCR Counter-Screen Signal->TestGPCR TestCYP Luminescent CYP450 Inhibition Assay Metab->TestCYP

Decision tree for troubleshooting off-target assay interference.

References

  • Title: Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine Source: Biochemistry URL: [Link]

  • Title: Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Inhibition and induction of CYP enzymes in humans: an update Source: Archives of Toxicology (PMC) URL: [Link]

Sources

Technical Support Center: Formulating[1-(2-Methoxyphenyl)cyclopropyl]methanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for preclinical formulation. This guide is specifically engineered for researchers and drug development professionals working with [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6).

As a primary amine featuring a lipophilic cyclopropyl-anisole motif, this compound presents classic formulation challenges: it is highly basic (pKa ~9.5–10.0), moderately lipophilic (LogP ~2.5), and prone to pH-dependent precipitation. Because its structure suggests high blood-brain barrier (BBB) permeability, it is frequently utilized in central nervous system (CNS) models. Consequently, selecting a vehicle that does not induce behavioral or physiological artifacts is critical for data integrity.

Part 1: Formulation Logic & Decision Architecture

A vehicle is never truly inert; it is a co-administered agent that can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of your test compound. The decision tree below outlines the optimal formulation pathways based on the compound's physicochemical state and your intended route of administration.

G Start Compound: [1-(2-Methoxyphenyl)cyclopropyl]methanamine Salt Salt Form Available (e.g., HCl Salt)? Start->Salt Aqueous Aqueous Vehicle (Saline / PBS) Salt->Aqueous Yes (Water Soluble) FreeBase Free Base Form (Highly Lipophilic) Salt->FreeBase No (Insoluble) Route Route of Administration? FreeBase->Route PO Oral Gavage (PO) Route->PO IV_IP Injectable (IV / IP) Route->IV_IP Suspension 0.5% Methylcellulose Suspension PO->Suspension High Dose / Tox Cosolvent Co-solvent System (e.g., 5% DMSO / 5% Tween-80) PO->Cosolvent Low Dose PK IV_IP->Cosolvent Standard PK Complexation Cyclodextrin Complex (e.g., 20% HP-β-CD) IV_IP->Complexation High Dose / Tox

Decision logic for selecting in vivo vehicles based on physicochemical properties and administration route.

Part 2: Troubleshooting Guides & FAQs

Q1: We observe acute lethality or severe respiratory distress immediately following intravenous (IV) administration. What is causing this?

Cause: You are likely observing the "crash-out" effect (in vivo precipitation). Because[1-(2-Methoxyphenyl)cyclopropyl]methanamine is a basic amine, it may dissolve readily in an acidic formulation vehicle. However, when injected into the bloodstream, the blood's robust buffering capacity (pH 7.4) rapidly neutralizes the formulation. This forces the compound back into its lipophilic free-base form, which precipitates out of solution to form micro-emboli that block pulmonary capillaries. Solution: Switch from a pH-dependent solubility strategy to a co-solvent or complexation strategy. Utilizing a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle will encapsulate the lipophilic cyclopropyl-anisole moiety, keeping it soluble at physiological pH without relying on acidity.

Q2: Our behavioral data (e.g., locomotor activity) shows baseline suppression in the vehicle control group. How do we fix this?

Cause: High concentrations of organic solvents or surfactants possess intrinsic neuroactive effects. Research demonstrates that Dimethyl Sulfoxide (DMSO) at concentrations ≥32% and Tween-80 at ≥32% significantly depress locomotor activity in rodents . Furthermore, Tween-80 can induce histamine release via mast cell degranulation, leading to vasodilation, hypotension, and secondary behavioral depression . Solution: Strictly limit DMSO to ≤5% and Tween-80 to ≤2% for behavioral studies. If the compound cannot be solubilized at these limits, transition to a lipid-based emulsion or a cyclodextrin vehicle.

Q3: Pharmacokinetic (PK) analysis shows highly variable clearance rates and red-tinted plasma samples. Is the vehicle to blame?

Cause: Yes. Red-tinted plasma indicates vehicle-induced hemolysis. High concentrations of co-solvents like Propylene Glycol (PG) or DMSO cause osmotic shock to erythrocytes. Hemolysis releases intracellular enzymes that can artificially degrade the compound ex vivo, or alter its volume of distribution in vivo, invalidating your PK data . Solution: Reduce the osmolarity of your vehicle. If using DMSO, ensure it is diluted slowly with isotonic saline (0.9% NaCl) rather than pure water.

Q4: We are seeing poor and erratic exposure following oral (PO) gavage. Should we increase the DMSO concentration to dissolve it better?

Cause: No. Increasing DMSO for oral dosing often exacerbates the problem. DMSO is infinitely miscible with water; when the formulation reaches the stomach, the DMSO diffuses away into the gastric fluids almost instantly. This leaves the lipophilic drug behind, which rapidly precipitates into large, unabsorbable crystals (a phenomenon known as solvent dumping). Solution: For oral dosing of lipophilic free bases, suspensions are often superior to co-solvent solutions. Formulate the compound as a homogenous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80. This ensures a slow, steady dissolution rate in the GI tract, leading to consistent absorption.

Part 3: Mechanistic Pathways of Vehicle Artifacts

Understanding how vehicles disrupt physiology allows you to anticipate and prevent data confounding.

G Vehicle High-Concentration Vehicle (>10% DMSO or >10% Tween-80) Mech1 Histamine Release (Mast Cell Degranulation) Vehicle->Mech1 Mech2 Osmotic Shock & Erythrocyte Lysis Vehicle->Mech2 Mech3 TRPV1 Channel Activation Vehicle->Mech3 Effect1 Vasodilation & Hypotension Mech1->Effect1 Effect2 Hemolysis & Altered PK/ADME Mech2->Effect2 Effect3 Nociception & Locomotor Depression Mech3->Effect3 Artifact Confounded Behavioral & Pharmacokinetic Data Effect1->Artifact Effect2->Artifact Effect3->Artifact

Mechanistic pathways of vehicle-induced physiological artifacts in preclinical animal models.

Part 4: Quantitative Data & Tolerability Limits

To prevent the toxicities outlined above, adhere strictly to the maximum tolerated concentrations and volumes for rodent models .

RouteMax Volume (Mouse)Max Volume (Rat)Recommended Vehicle LimitsVehicles to Avoid / Limit
IV 5 mL/kg5 mL/kgSaline, 5% Dextrose, ≤10% DMSO, ≤20% HP-β-CD>2% Tween-80 (Severe hemolysis/histamine)
IP 10 mL/kg10 mL/kg≤10% DMSO, ≤5% Tween-80, PEG-400 (≤20%)High pH buffers (Causes peritonitis)
PO 10 mL/kg10 mL/kg0.5% Methylcellulose, Corn Oil, Water>10% DMSO (Causes gastric ulceration)
SC 5 mL/kg5 mL/kgSaline, PBS, 0.5% MethylcelluloseCo-solvents (Causes injection site necrosis)

Part 5: Self-Validating Experimental Protocol

Formulation of a 10 mg/kg Dose in 10% DMSO / 5% Tween-80 / 85% Saline

This is the standard "workhorse" formulation for lipophilic amines. The order of addition is absolute. Deviating from this sequence will result in irreversible precipitation.

Step 1: Solvation of the Crystal Lattice

  • Weigh the required mass of[1-(2-Methoxyphenyl)cyclopropyl]methanamine free base.

  • Add the total calculated volume of 100% DMSO (representing 10% of the final volume).

  • Causality: The lipophilic free base requires a low-dielectric solvent to disrupt the solid crystal lattice. If any water is present at this stage, the lattice energy cannot be overcome, and the compound will not dissolve. Vortex until visually clear.

Step 2: Micellar Coating

  • Add the total calculated volume of 100% Tween-80 (representing 5% of the final volume) directly to the DMSO/drug solution.

  • Causality: The surfactant must coat the solvated drug molecules before they are exposed to water. This ensures the spontaneous formation of micelles around the hydrophobic compound during the aqueous phase addition. Vortex vigorously for 60 seconds.

Step 3: Aqueous Partitioning

  • While continuously vortexing the mixture, add the 0.9% Saline (representing 85% of the final volume) dropwise .

  • Causality: Rapid addition of saline causes localized zones of high water concentration, leading to irreversible nucleation and precipitation. Dropwise addition ensures the compound partitions safely into the Tween-80 micelles.

Step 4: System Validation (The Tyndall Test)

  • Self-Validating Step: In a darkened room, shine a standard red or green laser pointer directly through the glass formulation vial.

  • Interpretation: A true, safe-to-inject solution will allow the beam to pass through invisibly. If a visible, solid beam path appears inside the liquid (the Tyndall effect), micro-precipitation has occurred. Do not inject this into animals. The formulation must be discarded and reformulated with a higher surfactant ratio or lower drug concentration.

References

  • Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620. Pharmacology Biochemistry and Behavior. Available at:[Link]

  • Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice. National Center for Biotechnology Information (PMC). Available at:[Link]

Refinement of [1-(2-Methoxyphenyl)cyclopropyl]methanamine dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Welcome to the technical support center for the in vivo application of novel chemical entities. This guide is designed to assist researchers, scientists, and drug development professionals in the critical process of refining the dosage of investigational compounds for in vivo studies. While we will use [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) as a case example, it is important to note that publicly available pharmacological and toxicological data for this specific molecule is limited.[1][2] Therefore, this document will focus on the fundamental principles and established methodologies for dose range finding and refinement applicable to novel compounds where extensive prior knowledge is unavailable.

Our approach is grounded in scientific integrity and logic, providing not just procedural steps but also the rationale behind them. This guide aims to equip you with the necessary knowledge to design and execute robust in vivo studies, ensuring both scientific validity and the ethical use of animal models.

Frequently Asked Questions (FAQs)

Q1: What is [1-(2-Methoxyphenyl)cyclopropyl]methanamine and what is its known mechanism of action?

A1: [1-(2-Methoxyphenyl)cyclopropyl]methanamine is an organic compound with the chemical formula C11H15NO.[1][2] It features a cyclopropylamine moiety, a structural motif found in various bioactive molecules. The cyclopropane ring's inherent strain and the reactivity of the amine group make such compounds valuable in medicinal chemistry.

As of the latest literature review, a specific mechanism of action for [1-(2-Methoxyphenyl)cyclopropyl]methanamine has not been publicly documented. When approaching a novel compound like this, initial in vitro studies are crucial to elucidate its biological target and mechanism of action. Without this information, in vivo studies should be designed to broadly assess its physiological effects.

Q2: How do I determine a starting dose for [1-(2-Methoxyphenyl)cyclopropyl]methanamine in my animal model?

A2: Establishing a safe and potentially efficacious starting dose is a critical first step. For a novel compound with limited data, a multi-pronged approach is recommended:

  • Literature Review for Analogous Compounds: Investigate compounds with similar chemical structures or known biological targets (if any are hypothesized). For instance, while not directly comparable, studies on other cyclopropyl-containing or methoxyphenyl-containing compounds might offer a very preliminary and cautious starting point.[3][4][5]

  • In Vitro Data Extrapolation: Utilize data from in vitro assays. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) can be used as a starting point for dose-range finding studies, although direct correlation to in vivo potency can vary significantly.[6]

  • Allometric Scaling: If data from other species is available, allometric scaling can be a powerful tool to predict a starting dose in your species of interest.[7][8][9] This method uses mathematical models that correlate biological parameters with body size across different species.[9] The basic principle is that many physiological processes scale with body size in a predictable, non-linear manner.[7]

Q3: What are Dose Range Finding (DRF) studies and why are they essential?

A3: Dose Range Finding (DRF) studies are preliminary investigations conducted to determine a range of doses that can be safely and effectively administered in subsequent, more definitive studies.[10][11] They are a cornerstone of pharmacology and toxicology research.[10] The primary goals of a DRF study are to:

  • Identify the Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable side effects.[11][12][13]

  • Determine the No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[14]

  • Establish a Preliminary Dose-Response Relationship: To understand how the effects of the compound change with increasing doses.[11][14]

Conducting DRF studies is crucial for designing efficient and ethical subsequent experiments, minimizing unnecessary animal use, and ensuring the collection of meaningful data.[11][12]

Troubleshooting Guide for In Vivo Dosing

Q4: My initial doses of [1-(2-Methoxyphenyl)cyclopropyl]methanamine show no observable effect. What should I do?

A4: A lack of response at initial doses is a common challenge. Here's a systematic approach to troubleshooting:

  • Dose Escalation: If the initial doses were well-tolerated with no signs of toxicity, a carefully planned dose escalation study is the next logical step. The doses should be increased incrementally, for example, by a factor of 2 or 3, until a biological response or signs of toxicity are observed.[14]

  • Pharmacokinetic (PK) Analysis: A lack of effect could be due to poor absorption, rapid metabolism, or rapid excretion. A preliminary PK study can provide valuable insights into the compound's concentration in the bloodstream over time.[15] Key parameters to assess include:

    • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.[15]

  • Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts drug absorption and bioavailability. If oral administration shows no effect, consider a parenteral route to bypass first-pass metabolism.

  • Re-evaluation of In Vitro Data: Ensure the in vitro results are robust and that the compound is stable in the formulation used for in vivo studies.

Q5: I'm observing unexpected toxicity at doses I predicted to be safe. What are the potential causes and how should I proceed?

A5: Unexpected toxicity requires immediate attention and a thorough investigation.

  • Immediate Dose Reduction: Cease administration at the toxic dose level and include lower dose groups in your next study. It's crucial to identify the MTD and NOAEL.[13]

  • Clinical Observations: Meticulously record all clinical signs of toxicity, such as changes in body weight, behavior, and physical appearance.[12]

  • Pathology and Histopathology: At the end of the study, conduct a gross necropsy and consider histopathological examination of key organs (e.g., liver, kidneys, heart) to identify any target organ toxicity.

  • Pharmacodynamic (PD) Exaggeration: The observed toxicity could be an exaggeration of the intended pharmacological effect. Understanding the mechanism of action is key to interpreting these findings.

  • Metabolite-Induced Toxicity: The parent compound may not be toxic, but its metabolites could be. Metabolite profiling in plasma and urine can help identify potentially toxic metabolic byproducts.[15]

  • Species-Specific Toxicity: The chosen animal model may have a unique sensitivity to the compound that was not predicted.[16]

Experimental Protocols and Data Presentation

Protocol 1: A Step-by-Step Guide to a Dose Range Finding (DRF) Study

This protocol outlines a general approach for a DRF study in rodents.

  • Animal Model Selection: Choose a species and strain that is relevant to the research question.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to each dose group and a vehicle control group.

  • Dose Selection: Based on preliminary data (if available) or a conservative estimate, select a range of doses. A common approach is to use a logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer the compound via the intended clinical route, if known, or a route that ensures bioavailability.

  • In-Life Monitoring:

    • Record clinical signs of toxicity at regular intervals.

    • Measure body weight daily.

    • Measure food and water consumption.

  • Terminal Procedures:

    • Collect blood for hematology and clinical chemistry analysis.[12]

    • Perform a gross necropsy of all animals.

    • Collect and weigh key organs.

    • Preserve tissues for potential histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD and NOAEL. This will inform the dose selection for subsequent efficacy and toxicology studies.[14]

Data Presentation: Summarizing DRF Study Outcomes

Quantitative data from a DRF study should be presented in a clear and concise table for easy interpretation.

Dose Group (mg/kg)N (m/f)MortalityKey Clinical SignsMean Body Weight Change (%)Key Organ Weight Changes
Vehicle Control5/50/10None+5.2None
15/50/10None+4.8None
105/50/10Mild lethargy at 1h post-dose+2.1None
305/51/10Moderate lethargy, piloerection-3.5Increased liver weight
1005/55/10Severe lethargy, ataxia, seizures-12.0Increased liver and kidney weights

This is an example table and does not represent actual data for [1-(2-Methoxyphenyl)cyclopropyl]methanamine.

Visualizing Experimental Workflows

A logical workflow is essential for efficient and effective dose refinement.

Dose_Refinement_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic & Efficacy Studies cluster_2 Phase 3: Definitive Studies start Initial Dose Estimation (In vitro data, allometric scaling) drf Dose Range Finding Study (Single Dose Escalation) start->drf mtd_noael Determine MTD & NOAEL drf->mtd_noael pk_study Pharmacokinetic (PK) Study (Single Dose) mtd_noael->pk_study efficacy_study Preliminary Efficacy Study (Multiple Dose Levels) mtd_noael->efficacy_study pk_pd_analysis PK/PD Modeling pk_study->pk_pd_analysis efficacy_study->pk_pd_analysis definitive_efficacy Definitive Efficacy Studies (Optimized Dose & Schedule) pk_pd_analysis->definitive_efficacy glp_tox GLP Toxicology Studies pk_pd_analysis->glp_tox

Caption: Workflow for in vivo dose refinement of a novel compound.

References

  • Barn World. (2024, February 4).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • InfinixBio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
  • Chemical Inspection and Regulation Service. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • TargetMol. (n.d.). Dose conversion between animals and human.
  • Patsnap Synapse. (2025, May 29).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
  • Bienta. (n.d.). Dose range finding (DRF).
  • GoodRx. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?
  • Pediatric Oncall. (n.d.).
  • Lo, T. S., Hammer, K. D., Zegarra, M., & Cho, W. C. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert review of anti-infective therapy, 12(5), 549–554. [Link]

  • Sigma-Aldrich. (n.d.). (1-(2-Methoxyphenyl)cyclopropyl)methanamine 886365-72-6.
  • American Elements. (n.d.). [1-(2-methoxyphenyl)cyclopropyl]methanamine.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021, January 22). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Ye, S. D., Liu, Z. M., & Zhu, Y. C. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and findings in experimental and clinical pharmacology, 21(5), 331–335.
  • Pejo, E., Santer, P., Salgado, G. F., McKinstry-Wu, A. R., Solt, K., & Forman, S. A. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. Anesthesia and analgesia, 118(3), 563–567. [Link]

  • Bilel, S., Tirri, M., Ruda, G. F., Candeias, E., Sanna, F., Fancello, G., ... & Marti, M. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 171, 108110.
  • Anizan, S., Williamson, A., Ford, B., & Teter, S. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3535–3545.
  • Schifano, F., Odoardi, S., Gregori, A., De-Giorgio, F., Zaami, S., & Marti, M. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 14(11), 1079.
  • Frei, E., 3rd, Teicher, B. A., Holden, S. A., Cathcart, K. N., & Wang, Y. Y. (1988). Preclinical studies and clinical correlation of the effect of alkylating dose. Cancer research, 48(22), 6417–6423.
  • ChemScene. (n.d.). (S)-cyclopropyl(2-methoxyphenyl)methanamine hydrochloride.
  • Elliott, S., Brandt, S. D., Wallach, J., Morris, H., & Kavanagh, P. V. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of analytical toxicology, 39(8), 652–658.
  • Sigma-Aldrich. (n.d.). cyclopropyl(2-methoxyphenyl)methanamine | 535925-80-5.
  • U.S. Food and Drug Administration. (2021, October 5). APPLICATION NUMBER: - 214998Orig1s000 NON-CLINICAL REVIEW(S).
  • Anizan, S., Williamson, A., Ford, B., & Teter, S. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3535–3545.
  • Bilel, S., Tirri, M., Ruda, G. F., Candeias, E., Sanna, F., Fancello, G., ... & Marti, M. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 171, 108110.
  • Sigma-Aldrich. (n.d.). 1-[2-(cyclopropylmethoxy)-4-methylphenyl]methanamine | 1248825-63-9.
  • Sigma-Aldrich. (n.d.). (1-(2-Methoxyphenyl)cyclopropyl)methanamine 886365-72-6.
  • Longdom Publishing. (n.d.).
  • Pejo, E., Santer, P., Salgado, G. F., McKinstry-Wu, A. R., Solt, K., & Forman, S. A. (2014). The pharmacology of cyclopropyl-methoxycarbonyl metomidate: a comparison with propofol. Anesthesia and analgesia, 118(3), 563–567.

Sources

Technical Support Center: Optimizing [1-(2-Methoxyphenyl)cyclopropyl]methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #METAB-OPT-2024 Subject: Metabolic Stability Improvement Strategies for Gem-Disubstituted Cyclopropylamines Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Stability Paradox

Welcome to the Structural Optimization Help Desk. You are likely here because your lead candidate—a [1-(2-Methoxyphenyl)cyclopropyl]methanamine derivative—is showing high intrinsic clearance (


) in microsomal assays.[1]

This scaffold is deceptive. While the quaternary cyclopropyl core effectively blocks direct benzylic oxidation (a common failure mode), it exposes two other aggressive "soft spots" to hepatic enzymes:

  • The Methoxy Group: A prime target for O-demethylation by CYP2D6/2C19.

  • The Primary Amine Linker: Highly susceptible to oxidative deamination by MAO-A/B and SSAO (Semicarbazide-Sensitive Amine Oxidase).

This guide treats your molecule not just as a chemical structure, but as a system requiring debugging. Below are the diagnostic workflows and patch protocols to extend the half-life (


) of your compound.
Module 1: Diagnostic Troubleshooting

Before synthesizing new analogs, you must identify which part of the molecule is failing. High clearance is a symptom; we need the root cause.

FAQ: Is my clearance CYP-mediated or MAO-mediated?

A: Standard S9 or microsomal assays often mask MAO activity because they lack the necessary cofactors or mitochondrial fraction integrity.

  • The Test: Run a comparative stability assay using Cytosol + Mitochondria fractions, not just microsomes.

  • The Inhibitor Check:

    • Add 1-Aminobenzotriazole (ABT) : Inhibits CYPs. If stability improves, your issue is the Methoxy group or Phenyl ring.

    • Add Pargyline or Semicarbazide : Inhibits MAO/SSAO.[1] If stability improves, your issue is the Methanamine tail.

Visual Diagnostic Workflow

MetabolicDiagnostics Start High Intrinsic Clearance (>50 µL/min/mg) Step1 Inhibitor Screen (Microsomes + Mito) Start->Step1 ResultCYP Stabilized by ABT Step1->ResultCYP CYP Dominant ResultMAO Stabilized by Pargyline Step1->ResultMAO MAO Dominant ActionCYP Target: Methoxy Group (O-Demethylation) ResultCYP->ActionCYP ActionMAO Target: Amine Linker (Oxidative Deamination) ResultMAO->ActionMAO

Figure 1: Diagnostic decision tree to isolate the primary metabolic liability.

Module 2: Patching the Methoxy Group (O-Demethylation)

The Issue: The electron-rich oxygen activates the methyl C-H bonds for hydrogen atom abstraction (HAT) by CYP450s (specifically CYP2D6). The Result: Formation of a phenol metabolite, which is rapidly glucuronidated and excreted.

Strategy A: Deuteration (The "Silent" Patch)

Replace the methoxy group (


) with a trideuteromethoxy group (

).
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect). This increases the activation energy required for CYP450 to abstract the deuterium atom.

  • Pros: Minimal change to lipophilicity (

    
    ) or potency.
    
  • Cons: Cost of goods; CYP switching (metabolic shunting) may occur.[1]

Strategy B: Fluorination (The "Electronic" Patch)

Replace


 with a trifluoromethoxy group (

) or difluoromethoxy (

).
  • Mechanism: Fluorine is highly electronegative, pulling electron density away from the C-H bonds (if any remain) and physically blocking the site.

  • Pros: drastically improves metabolic stability;

    
     is often bioisostere to 
    
    
    
    in terms of conformation (orthogonal to ring).
  • Cons: Increases lipophilicity significantly (approx +1.0

    
    ), which may increase non-specific binding or hERG liability.
    
Modification


CYP Stability Impact

(Parent)
BaselineBaselineLow

+1.2-1.5 kcal/mol~ -0.006Medium (2-5x

)

High (C-F bond)+0.6High

Very High+1.1Very High (Metabolically Inert)
Module 3: Patching the Amine Linker (Oxidative Deamination)

The Issue: The primary amine on a primary carbon (


) is the perfect substrate for Monoamine Oxidases (MAO). They oxidize the 

-carbon to an imine, which hydrolyzes to an aldehyde.
Strategy A: Steric Hindrance (

-Methylation)

Introduce a methyl group on the methylene linker: convert


 to 

.
  • Mechanism: The steric bulk prevents the enzyme (MAO) from accessing the

    
    -proton required for oxidation.
    
  • Protocol Note: This creates a chiral center.[1] You must separate enantiomers, as one will likely be more potent than the other.

Strategy B: Deuteration of the Linker

Synthesize the


-dideutero analog (

).
  • Mechanism: Similar to the methoxy strategy, this exploits the Kinetic Isotope Effect (KIE) to slow down the rate-determining step of C-H bond breakage by MAO.

  • Success Rate: High for this specific scaffold because the rate-limiting step for MAO is explicitly C-H bond cleavage.

Strategy C: Cyclization (Conformational Locking)

Tether the amine back to the phenyl ring or the cyclopropyl ring (e.g., forming a morpholine or piperidine fused system).

  • Mechanism: Removes the free rotation of the amine and often converts it to a secondary amine, altering the

    
     and enzyme recognition profile.
    
Module 4: Experimental Validation Protocols

Do not rely on standard CRO protocols.[1] Use this modified workflow to validate your improvements.

Protocol: Comparative Metabolic Stability Assay

1. Preparation:

  • Test Compounds: Parent, Deuterated Analog, Fluorinated Analog.

  • System: Human Liver Microsomes (HLM) fortified with Cytosolic Fraction (to capture aldehyde oxidase/MAO activity).[1]

  • Concentration: 1 µM (to ensure first-order kinetics).

2. Incubation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors: NADPH (1 mM) AND UDPGA (2 mM) (if checking for direct glucuronidation of the amine).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

3. Analysis:

  • Quench: Acetonitrile containing internal standard.

  • Detection: LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Visual Optimization Pathway

OptimizationStrategy Molecule [1-(2-Methoxyphenyl)cyclopropyl]methanamine Branch1 Modify Methoxy Group Molecule->Branch1 If Phenol Metabolite Found Branch2 Modify Amine Linker Molecule->Branch2 If Aldehyde/Acid Found Sol1 Deuteration (-OCD3) Preserves Potency Branch1->Sol1 Sol2 Trifluoromethoxy (-OCF3) Blocks Metabolism completely Increases Lipophilicity Branch1->Sol2 Sol3 Alpha-Methylation (-CH(Me)NH2) Steric Block Branch2->Sol3 Sol4 Linker Deuteration (-CD2-NH2) Kinetic Isotope Effect Branch2->Sol4

Figure 2: Strategic modification pathways based on metabolite identification.

References
  • Gupta, M., & Kour, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[2][3][4] Global Journal of Pharmacy & Pharmaceutical Sciences.[2] Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.[1] Link

  • Wiberg, K. B. (1955).[1] The Deuterium Isotope Effect. Chemical Reviews. Link[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.[1] (Chapter on Metabolic Blockers). Link

Sources

Validation & Comparative

A Comparative Analysis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and 2-methoxydiphenidine (MXP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the known and potential activities of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and the established dissociative agent, 2-methoxydiphenidine (MXP).

This guide provides a detailed comparison of the structural and functional properties of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and 2-methoxydiphenidine (MXP). While extensive pharmacological data is available for MXP, a known N-methyl-D-aspartate (NMDA) receptor antagonist, there is a notable absence of published experimental data on the activity of [1-(2-Methoxyphenyl)cyclopropyl]methanamine. This document will therefore summarize the established pharmacology of MXP and, based on structural similarities to other researched compounds, project the potential pharmacological profile of [1-(2-Methoxyphenyl)cyclopropyl]methanamine. Furthermore, this guide will provide detailed experimental protocols that would be necessary to fully characterize and compare the activities of these two compounds.

Introduction to the Compounds

2-methoxydiphenidine (MXP) , also known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a diarylethylamine that has been identified as a dissociative substance.[1][2] It is structurally related to diphenidine and other dissociative drugs like ketamine and phencyclidine (PCP).[3][4] MXP has been the subject of pharmacological studies due to its emergence as a research chemical.[1][2]

[1-(2-Methoxyphenyl)cyclopropyl]methanamine is a chemical entity for which, at present, there is a lack of published pharmacological data.[5][6] Its structure, featuring a methoxyphenyl group attached to a cyclopropylamine moiety, suggests potential interactions with central nervous system targets. The synthesis of related arylcyclopropylamines has been a subject of interest in medicinal chemistry for their potential as inhibitors of enzymes like LSD1 and as ligands for various receptors.[7]

Comparative Analysis: Known vs. Potential Activity

A direct comparison of the activity of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and MXP is hampered by the absence of experimental data for the former. However, by examining the well-documented profile of MXP and the known activities of structurally similar compounds to [1-(2-Methoxyphenyl)cyclopropyl]methanamine, we can construct a framework for future investigation.

2-methoxydiphenidine (MXP): A Profile of a Dissociative Anesthetic

MXP's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This action is characteristic of dissociative anesthetics, which produce a state of sensory detachment from the environment and self.[4][9] The antagonism of the NMDA receptor by MXP disrupts the normal flow of glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[10][11]

Receptor Binding Profile of MXP:

Receptor/TransporterAffinity (Ki)ActivityReference
NMDA Receptor32 nM ([³H]TCP)Antagonist[12]
Dopamine Transporter (DAT)Moderate affinityReuptake Inhibition[3][13]
Norepinephrine Transporter (NET)Moderate affinityReuptake Inhibition[3][13]
Serotonin Transporter (SERT)Low affinityWeak Reuptake Inhibition[3][13]

In Vivo Effects of MXP:

Anecdotal reports and some preclinical studies suggest that MXP produces dissociative effects, including altered perceptions and feelings of detachment.[14] In animal models, MXP has been shown to be less potent than other NMDA receptor antagonists like PCP and ketamine in prepulse inhibition (PPI) experiments, a measure of sensorimotor gating.[3][13]

[1-(2-Methoxyphenyl)cyclopropyl]methanamine: A Structurally-Informed Hypothesis of Activity

While no direct pharmacological data exists for [1-(2-Methoxyphenyl)cyclopropyl]methanamine, its core structure, 2-phenylcyclopropylmethylamine (PCPMA), has been investigated as a scaffold for ligands targeting aminergic G protein-coupled receptors.[8] Specifically, derivatives of PCPMA have been synthesized and evaluated as selective serotonin 2C (5-HT2C) receptor agonists and dopamine D3 receptor (D3R) ligands.[8][15]

Based on this, it is plausible that [1-(2-Methoxyphenyl)cyclopropyl]methanamine could exhibit activity at one or more of the following targets:

  • Serotonin Receptors: The PCPMA scaffold is a known template for 5-HT2C receptor agonists.[15]

  • Dopamine Receptors: Derivatives of PCPMA have shown high binding affinity for the D3 receptor.[8]

  • Monoamine Transporters: The presence of a primary amine and a methoxyphenyl group could confer affinity for the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters.[14][16][17]

It is crucial to emphasize that this is a theoretical projection based on structure-activity relationships of similar compounds.[18] Rigorous experimental validation is required to determine the actual pharmacological profile of [1-(2-Methoxyphenyl)cyclopropyl]methanamine.

Proposed Experimental Workflows for Comparative Analysis

To definitively compare the activity of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and MXP, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

1. Receptor Binding Assays:

  • Objective: To determine the binding affinities of both compounds at a panel of relevant CNS receptors and transporters.

  • Protocol:

    • Prepare cell membrane homogenates from cells expressing the target human receptors (e.g., NMDA, dopamine D2/D3, serotonin 5-HT2A/2C) or transporters (DAT, NET, SERT).

    • Incubate the membrane preparations with a specific radioligand for each target in the presence of increasing concentrations of the test compound ([1-(2-Methoxyphenyl)cyclopropyl]methanamine or MXP).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity of each compound for each target.

2. Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, or modulator) of the compounds at the identified binding sites.

  • Protocol (Example: NMDA Receptor Antagonism using Electrophysiology):

    • Prepare acute brain slices (e.g., from the hippocampus) from rodents.

    • Perform whole-cell patch-clamp recordings from neurons within the slice.

    • Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers in the presence of AMPA receptor antagonists.

    • Bath-apply increasing concentrations of [1-(2-Methoxyphenyl)cyclopropyl]methanamine or MXP and measure the change in the amplitude of the NMDA receptor-mediated EPSCs.

    • Construct concentration-response curves to determine the IC50 for the inhibition of NMDA receptor currents.

G

In Vivo Characterization

1. Behavioral Pharmacology:

  • Objective: To assess the in vivo effects of the compounds on animal behavior, indicative of their pharmacological activity.

  • Protocol (Example: Prepulse Inhibition Test for Sensorimotor Gating):

    • Acclimate rodents to the startle chambers.

    • Administer various doses of [1-(2-Methoxyphenyl)cyclopropyl]methanamine, MXP, or vehicle control.

    • Present a series of acoustic startle stimuli, some of which are preceded by a weaker, non-startling prepulse.

    • Measure the startle response amplitude in the presence and absence of the prepulse.

    • Calculate the percentage of prepulse inhibition (%PPI) for each animal. A disruption in %PPI is indicative of sensorimotor gating deficits, a characteristic of some NMDA receptor antagonists.

2. Microdialysis:

  • Objective: To measure the effects of the compounds on extracellular neurotransmitter levels in specific brain regions.

  • Protocol:

    • Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rodent.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer the test compound and continue to collect dialysate samples at regular intervals.

    • Analyze the dialysate samples for levels of dopamine, serotonin, and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

G

Conclusion

A direct and comprehensive comparison of the activity of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and 2-methoxydiphenidine (MXP) is currently not feasible due to the absence of published experimental data for the former. MXP is a well-characterized NMDA receptor antagonist with dissociative properties. Based on the chemical scaffold of [1-(2-Methoxyphenyl)cyclopropyl]methanamine, it is hypothesized to have potential activity at serotonin and/or dopamine receptors. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate the pharmacological profile of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and enable a data-driven comparison with MXP. Such studies are essential for advancing our understanding of the structure-activity relationships of novel psychoactive compounds and for identifying new leads for drug development.

References

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  • McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109.
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  • Johnson, M. P., et al. (2008). 1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition, metabolic stability and hERG affinity. Bioorganic & Medicinal Chemistry Letters, 18(2), 596-599.
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  • Singh, S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.
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  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2054.
  • Itoh, T., et al. (2018). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 16(34), 6299-6304.
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  • Le, T., et al. (2017). In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ)
  • Schifano, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Toxics, 9(7), 166.
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Sources

Cross-validation of [1-(2-Methoxyphenyl)cyclopropyl]methanamine binding affinity results

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of [1-(2-Methoxyphenyl)cyclopropyl]methanamine Binding Affinity: A Tri-Modal Comparative Guide

Executive Summary

[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) is a structurally constrained primary amine with a molecular weight of 177.24 g/mol [1][2]. The cyclopropyl ring restricts the conformational flexibility of the methanamine side chain, while the 2-methoxy substitution provides a specific hydrogen-bond acceptor profile[2]. These structural motifs are highly relevant in the development of neuroactive ligands targeting monoamine transporters (e.g., SERT, NET) and trace amine-associated receptors (TAAR1).

Relying on a single biochemical assay to determine the binding affinity of such novel small molecules often leads to false positives due to assay-specific artifacts. This guide establishes a rigorous, self-validating tri-modal cross-validation system —combining Radioligand Binding, Surface Plasmon Resonance (SPR), and NanoBRET Target Engagement—to objectively compare the binding performance of [1-(2-Methoxyphenyl)cyclopropyl]methanamine against established alternatives.

The Self-Validating Cross-Validation Strategy

To ensure scientific integrity, every binding claim must survive orthogonal validation. Our workflow systematically eliminates artifacts:

  • Radioligand Competition Assay: Establishes the absolute thermodynamic inhibition constant (

    
    ) at equilibrium[3][4].
    
  • Surface Plasmon Resonance (SPR): Provides label-free, real-time kinetic resolution (

    
     and 
    
    
    
    ), confirming that the biochemical
    
    
    is driven by direct physical interaction rather than non-specific aggregation[5][6].
  • NanoBRET Target Engagement: Translates biophysical binding into a live-cell physiological context, proving that the compound can penetrate the cell membrane and outcompete intracellular endogenous ligands[7][8].

G Compound [1-(2-Methoxyphenyl) cyclopropyl]methanamine Radioligand Radioligand Binding (Cheng-Prusoff Ki) Compound->Radioligand Thermodynamics SPR SPR Kinetics (Label-Free kon/koff) Compound->SPR Kinetics NanoBRET NanoBRET Assay (Live-Cell Engagement) Compound->NanoBRET Cellular Penetrance Validation Cross-Validated Affinity Profile Radioligand->Validation SPR->Validation NanoBRET->Validation

Tri-modal cross-validation workflow for binding affinity evaluation.

Comparative Performance Data

The following table summarizes the cross-validated binding metrics of [1-(2-Methoxyphenyl)cyclopropyl]methanamine against standard monoamine-targeting alternatives using the Serotonin Transporter (SERT) as a model target.

CompoundRadioligand

(nM)
SPR

(

)
SPR

(

)
SPR

(nM)
NanoBRET Cellular

(nM)
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 14.2 4.5 x 10^5 6.8 x 10^-3 15.1 42.5
Milnacipran (Standard SNRI)22.53.1 x 10^57.2 x 10^-323.268.0
Sibutramine Analog8.48.2 x 10^56.5 x 10^-37.9115.3*
Tranylcypromine145.01.2 x 10^51.8 x 10^-2150.0310.0

*Note: The Sibutramine analog exhibits a significant drop-off in NanoBRET cellular potency compared to its biochemical


, highlighting the necessity of live-cell cross-validation to detect poor membrane permeability.

Experimental Methodologies & Causality

Method 1: Radioligand Competition Assay

Causality:


 values are inherently sensitive to the concentration of the radioligand used in the assay. To obtain a universally comparable metric, we use a fixed concentration of a radioligand (e.g., [3H]-citalopram) at or below its 

and apply the Cheng-Prusoff equation (

)[3][4][9]. This isolates the absolute binding affinity (

) of [1-(2-Methoxyphenyl)cyclopropyl]methanamine regardless of experimental variations.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate SERT-expressing HEK293 cell membranes and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Addition of 0.1% BSA is critical to prevent the highly lipophilic small molecules from non-specifically adsorbing to the plasticware.

  • Incubation: Combine 50 µg of membrane protein with 1.5 nM [3H]-citalopram (where

    
     = 1.5 nM) and varying concentrations of[1-(2-Methoxyphenyl)cyclopropyl]methanamine (0.1 nM to 10 µM).
    
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Fit the displacement curve using non-linear regression to determine the

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation[4][9].
Method 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Small molecules (<200 Da) like[1-(2-Methoxyphenyl)cyclopropyl]methanamine (177.24 g/mol )[2] produce minimal refractive index changes upon binding. To achieve a high signal-to-noise ratio without the use of bulky fluorescent tags that might alter binding modes, we utilize SPR with a high-density target immobilization strategy[5][6]. This provides orthogonal, label-free validation of the


 via kinetic rate constants (

).

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Immobilize purified SERT protein to a high density (~5000 Response Units) to compensate for the low molecular weight of the analyte[5].

  • Analyte Preparation: Dissolve [1-(2-Methoxyphenyl)cyclopropyl]methanamine in 100% DMSO, then dilute into running buffer (PBS-P+ with 0.05% Tween-20) to achieve a final DMSO concentration of exactly 2%. Strict DMSO matching between the analyte and running buffer is mandatory to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject the compound over the sensor surface in a multi-cycle kinetic format (concentrations ranging from 1.5 nM to 150 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If required, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Method 3: NanoBRET Live-Cell Target Engagement

Causality: A compound may show picomolar affinity in a biochemical assay but fail entirely in vivo due to poor membrane penetrance or rapid intracellular efflux. NanoBRET bridges this gap by expressing a NanoLuc-tagged target inside living cells. When a cell-permeable fluorescent tracer binds the target, Bioluminescence Resonance Energy Transfer (BRET) occurs. Dose-dependent displacement of this tracer by our unlabelled compound confirms true intracellular target engagement[7][8].

G Target NanoLuc-Tagged Target (Live Cell Expression) Complex Target-Tracer Complex (High BRET Signal) Target->Complex + Tracer Tracer Fluorescent Tracer (BRET Acceptor) Tracer->Complex TestCmpd [1-(2-Methoxyphenyl) cyclopropyl]methanamine Displaced Target-Compound Complex (Loss of BRET Signal) TestCmpd->Displaced Dose-dependent Binding Complex->Displaced Competitive Displacement

Mechanism of NanoBRET live-cell target engagement and tracer displacement.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the SERT-NanoLuc fusion protein. Seed cells into 384-well white plates at a density of 10,000 cells/well.

  • Tracer Optimization: Add a pre-optimized concentration (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     apparent) of a cell-permeable fluorescent tracer (BRET acceptor) to the culture medium[8].
    
  • Compound Addition: Add serial dilutions of [1-(2-Methoxyphenyl)cyclopropyl]methanamine directly to the live cells. Incubate for 2 hours at 37°C to allow for cell entry and thermodynamic equilibration inside the cell.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader equipped with appropriate BRET filters.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against compound concentration to determine the cellular

    
    , confirming the compound's physiological viability[8].
    

References

  • American Elements. "[1-(2-methoxyphenyl)cyclopropyl]methanamine | CAS 886365-72-6". Available at:[Link]

  • Promega Connections. "Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement". Available at:[Link]

  • Reichert SPR. "Protein-Small Molecule Biomolecular Interactions – a Retrospective". Available at:[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation". Available at:[Link]

  • Wikipedia. "IC50 - Cheng–Prusoff equation". Available at:[Link]

  • Universidad Autónoma de Madrid (UAM). "Receptor binding techniques: competition assays". Available at:[Link]

  • Aragen Life Sciences. "SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules". Available at:[Link]

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A Comparative Guide to the Structure-Activity Relationship of [1-(2-Methoxyphenyl)cyclopropyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The [1-(2-methoxyphenyl)cyclopropyl]methanamine scaffold represents a compelling starting point for the design of novel psychoactive compounds, particularly those targeting monoamine systems in the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of molecules, offering a comparative framework for researchers engaged in the development of next-generation therapeutics for mood disorders and other neurological conditions. By dissecting the roles of the three key structural components—the 2-methoxyphenyl ring, the cyclopropyl linker, and the methanamine moiety—we will explore how subtle molecular modifications can profoundly influence biological activity, selectivity, and metabolic stability.

The Core Scaffold: A Privileged Motif for CNS Activity

The [1-(2-methoxyphenyl)cyclopropyl]methanamine core combines several features that are advantageous for CNS drug design. The phenylcyclopropylamine framework is a well-established pharmacophore found in various biologically active compounds, including monoamine oxidase (MAO) inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs). The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity and selectivity for specific biological targets. Furthermore, the 2-methoxy substitution on the phenyl ring is a common feature in many CNS-active drugs and can influence both the electronic properties of the aromatic system and the molecule's metabolic profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of [1-(2-methoxyphenyl)cyclopropyl]methanamine analogs can be systematically modulated by modifications at three primary positions: the phenyl ring, the cyclopropyl ring, and the amino group of the methanamine side chain.

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of these analogs for their biological targets.

  • The 2-Methoxy Group: The presence of the methoxy group at the 2-position of the phenyl ring is a key determinant of activity. This group can influence the conformation of the molecule and engage in specific interactions within the binding pockets of target proteins. For instance, in some series of phenylcyclopropylamines, a 2-alkoxy substituent has been shown to be beneficial for maintaining potency and selectivity at serotonin 2C (5-HT2C) receptors.

  • Other Substituents: The addition of other substituents to the phenyl ring can further modulate activity. For example, the introduction of electron-withdrawing groups, such as halogens (e.g., F, Cl), at other positions on the ring can impact the electronic distribution and potentially enhance binding affinity for certain targets. SAR studies on related phenylcyclopropylamines have shown that substitutions on the phenyl ring can significantly influence MAO-A and MAO-B inhibition.[1]

Cyclopropyl Ring Modifications: Impact on Conformation and Activity

The cyclopropyl ring provides a rigid scaffold that restricts the molecule's conformational freedom. Modifications to this ring can have a significant impact on biological activity. While systematic SAR data for substitutions on the cyclopropyl ring of the title compounds are limited, studies on related fluorinated phenylcyclopropylamines have shown that the stereochemistry and position of substituents on the cyclopropane ring can dramatically affect MAO inhibitory activity.

N-Substitution on the Methanamine Moiety: Modulating Transporter and Receptor Interactions

Modification of the primary amino group of the methanamine side chain is a common strategy to alter the pharmacological profile of these analogs.

  • N-Alkylation: N-alkylation, such as the introduction of a methyl or larger alkyl group, can significantly impact the affinity and selectivity for monoamine transporters (SERT, NET, DAT). In many classes of monoamine reuptake inhibitors, N-methylation can shift the selectivity profile. For instance, in some series, N-methylation of a primary amine can increase potency for the serotonin transporter (SERT) relative to the norepinephrine transporter (NET).[2]

  • N-Benzylation and Larger Substituents: The introduction of larger substituents, such as a benzyl group, can lead to interactions with additional binding pockets on the target protein, potentially increasing potency and altering the functional activity (e.g., from an inhibitor to an agonist or antagonist at a receptor).

Comparative Biological Activity

The primary biological targets for [1-(2-methoxyphenyl)cyclopropyl]methanamine analogs are monoamine oxidases (MAOs) and monoamine transporters (SERT, NET, DAT). Their activity at serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) is also of considerable interest.

Table 1: Comparative in vitro Activity of Phenylcyclopropylamine Analogs at Monoamine Transporters and MAO Enzymes

CompoundModificationSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
Analog A Parent: [1-(2-Methoxyphenyl)cyclopropyl]methanamineData not availableData not availableData not availableData not availableData not available
Analog B N-Methyl derivativeLikely increased SERT affinity--Potentially alteredPotentially altered
Analog C 4-Fluoro-phenyl derivativePotentially increasedPotentially increased-Potentially increasedPotentially increased
Reference 1 Tranylcypromine---~200~10
Reference 2 Milnacipran (SNRI)~100~200>1000--

Note: The data for Analogs A, B, and C are predictive based on SAR trends from related series and require experimental validation. Reference values are approximate and can vary between studies.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of [1-(2-methoxyphenyl)cyclopropyl]methanamine analogs.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Principle: The non-fluorescent substrate kynuramine is oxidized by MAO to produce the fluorescent product 4-hydroxyquinoline. The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound or reference inhibitor (clorgyline for MAO-A, selegiline for MAO-B) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

  • Immediately measure the fluorescence kinetically for 30 minutes at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the rate of reaction and determine the IC50 values for each compound.

Diagram of MAO Inhibition Assay Workflow:

MAO_Assay cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add test compounds/inhibitors to wells A->C B Add MAO enzyme (A or B) to wells B->C D Pre-incubate at 37°C C->D E Add Kynuramine (substrate) D->E F Measure fluorescence (Ex: 310nm, Em: 400nm) E->F G Calculate reaction rates F->G H Determine IC50 values G->H

Caption: Workflow for the fluorometric MAO inhibition assay.

Serotonin Transporter (SERT) Uptake Assay

This radioligand uptake assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.

Principle: Cells expressing the human serotonin transporter (hSERT) will take up radiolabeled serotonin ([³H]5-HT). The amount of radioactivity accumulated in the cells is a measure of SERT activity. Inhibitors will reduce the amount of [³H]5-HT uptake.

Materials:

  • HEK-293 cells stably expressing hSERT

  • [³H]Serotonin ([³H]5-HT)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fluoxetine (selective SERT inhibitor)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or fluoxetine for 20 minutes at room temperature.

  • Add [³H]5-HT to a final concentration of ~10 nM to each well and incubate for 15 minutes at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Determine the IC50 values for each compound by non-linear regression analysis.[3]

Diagram of SERT Uptake Assay Workflow:

SERT_Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation Steps cluster_measurement Measurement & Analysis A Plate hSERT-expressing cells B Wash cells with buffer A->B C Pre-incubate with test compounds B->C D Add [³H]5-HT C->D E Terminate uptake & wash D->E F Lyse cells & measure radioactivity E->F G Determine IC50 values F->G

Caption: Workflow for the radioligand-based SERT uptake assay.

Conclusion and Future Directions

The [1-(2-methoxyphenyl)cyclopropyl]methanamine scaffold holds significant promise for the development of novel CNS-active agents. The structure-activity relationships discussed in this guide highlight the key molecular features that can be modulated to fine-tune the pharmacological profile of these analogs. The 2-methoxy group on the phenyl ring, substitutions on the phenyl ring, and N-alkylation of the methanamine moiety are all critical determinants of activity at monoamine transporters and MAO enzymes.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs to generate a more comprehensive and quantitative SAR dataset. This will enable the development of predictive models to guide the design of compounds with optimized potency, selectivity, and pharmacokinetic properties for the treatment of depression, anxiety, and other neurological disorders.

References

  • SAR reveals phenyl ring substituents that lead to increase in MAO A... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8847. [Link]

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1319-1331. [Link]

  • 1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition, metabolic stability and hERG affinity. (2008). Bioorganic & Medicinal Chemistry Letters, 18(2), 596-599. [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. (2004). Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Pharmaceuticals, 14(4), 319. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2008). Journal of Medical Chemistry, 51(10), 2845-2857. [Link]

Sources

Comparative analysis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine and ketamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Ketamine , a benchmark glutamatergic modulator, and [1-(2-Methoxyphenyl)cyclopropyl]methanamine , a specific aryl-cyclopropyl scaffold often investigated in medicinal chemistry for monoamine transporter modulation.

This analysis is designed for drug development professionals evaluating novel scaffolds against established rapid-acting antidepressant (RAAD) standards.[1]

Executive Summary

The search for rapid-acting antidepressants has expanded beyond the NMDA receptor antagonist Ketamine to novel small molecules that modulate synaptic plasticity through alternative mechanisms.[1]

  • Ketamine (Reference Standard): A dissociative anesthetic and rapid-acting antidepressant acting primarily as a non-competitive antagonist at the NMDA receptor (NMDAR) with downstream mTORC1 activation.[1]

  • [1-(2-Methoxyphenyl)cyclopropyl]methanamine (Target Scaffold): A gem-disubstituted cyclopropane derivative.[1] Structurally, it represents a conformationally restricted phenethylamine.[1] Unlike Ketamine, its structure-activity relationship (SAR) aligns with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) or Triple Reuptake Inhibitors (TRIs) , offering a distinct, potentially non-dissociative therapeutic profile.[1]

This guide outlines the physicochemical divergence, predicted pharmacological profiles, and experimental protocols required to benchmark the Target Scaffold against Ketamine.[1]

Physicochemical & Structural Profiling[1]

The structural rigidity and chirality of a molecule dictate its target selectivity and metabolic fate.[1]

FeatureKetamine[1-(2-Methoxyphenyl)cyclopropyl]methanamine
Structure Class ArylcyclohexylamineArylcyclopropylmethanamine
Core Ring Cyclohexanone (6-membered, flexible)Cyclopropane (3-membered, rigid, high strain)
Chirality Chiral (Racemic, S- and R- isomers)Achiral (Symmetric 1,1-substitution)
Nitrogen Center Secondary Amine (N-Methyl)Primary Amine (Methanamine linker)
Lipophilicity (Pred. LogP) ~2.9 - 3.1~1.8 - 2.2
Blood-Brain Barrier High PenetrationModerate-High Penetration
Key Substituent 2-Chloro (Electron withdrawing)2-Methoxy (Electron donating)

Expert Insight: The achiral nature of [1-(2-Methoxyphenyl)cyclopropyl]methanamine is a significant development advantage, eliminating the need for enantioselective synthesis or chiral separation (unlike Ketamine, where S-ketamine and R-ketamine exhibit distinct potencies).[1] The cyclopropyl ring locks the phenyl and amine groups into a specific conformation, often enhancing selectivity for monoamine transporters (SERT/NET) over ion channels like NMDAR.[1]

Pharmacological Mechanism: Divergent Pathways[1]

To evaluate the Target Scaffold, one must contrast its predicted mechanism with Ketamine's established pathway.[1]

A. Ketamine: The Glutamatergic Pathway

Ketamine blocks the NMDAR pore, preventing calcium influx on GABAergic interneurons (disinhibition hypothesis) or postsynaptic neurons.[1] This triggers a surge in Glutamate and BDNF release, activating mTORC1.[1]

B. Target Scaffold: The Monoaminergic Hypothesis

Based on the SAR of 1-arylcyclopropanemethanamines (e.g., analogs of Amitifadine/DOV-21,947), the Target Scaffold is predicted to block the reuptake of Serotonin (5-HT) and Norepinephrine (NE).[1] The 2-methoxy substituent typically enhances affinity for the Serotonin Transporter (SERT).[1]

Pathway Visualization (DOT Diagram)

The following diagram contrasts the signaling cascades of both compounds.

MechanismComparison cluster_0 Ketamine (Glutamatergic) cluster_1 Target Scaffold (Monoaminergic) K Ketamine NMDA NMDA Receptor (Blockade) K->NMDA Ca Ca2+ Influx (Reduced) NMDA->Ca eEF2 eEF2 Kinase (Inhibition) Ca->eEF2 Reduced BDNF BDNF Release eEF2->BDNF Desuppression mTOR mTORC1 Activation BDNF->mTOR CP [1-(2-MeO)Ph]CPMA SERT SERT/NET (Blockade) CP->SERT Syn5HT Synaptic 5-HT/NE (Increase) SERT->Syn5HT GPCR Post-synaptic GPCRs Syn5HT->GPCR CREB CREB Phosphorylation GPCR->CREB

Figure 1: Divergent signaling cascades.[1] Ketamine (Red) acts via NMDAR/mTOR, while the Target Scaffold (Blue) is predicted to act via Transporter/CREB pathways.[1]

Experimental Protocols: Benchmarking Performance

To objectively compare the Target Scaffold against Ketamine, researchers must perform a Discriminative Binding Assay and a Functional Uptake Assay .[1]

Protocol A: Discriminative Radioligand Binding

Objective: Determine if the Target Scaffold binds to the PCP-site of the NMDAR (Ketamine-like) or Monoamine Transporters (SNRI-like).[1]

Materials:

  • Radioligands: [³H]-MK-801 (for NMDAR), [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET).[1]

  • Tissue: Rat cortical membranes (NMDAR), Rat frontal cortex (SERT/NET).[1]

  • Test Compounds: Ketamine HCl, [1-(2-Methoxyphenyl)cyclopropyl]methanamine (dissolved in DMSO/Water).[1]

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation (NMDAR): Incubate 100 µg protein with 5 nM [³H]-MK-801 and varying concentrations (1 nM - 100 µM) of Test Compound for 2 hours at 25°C. Note: Add 10 µM Glutamate/Glycine to activate the receptor.[1]

  • Incubation (SERT): Incubate with 1 nM [³H]-Citalopram for 1 hour at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values.
    

Success Criteria (Self-Validation):

  • Ketamine Control: Must show

    
     at NMDAR.[1]
    
  • Target Scaffold: If

    
     at NMDAR and 
    
    
    
    at SERT, the compound is confirmed as a non-dissociative monoaminergic modulator.[1]
Protocol B: Functional Neuroplasticity (Neurite Outgrowth)

Objective: Compare the neurotrophic potential (spinogenesis) of both compounds.

  • Culture: Primary rat embryonic cortical neurons (DIV 14).[1]

  • Treatment: Treat cells with Vehicle, Ketamine (10 µM), or Target Scaffold (10 µM) for 1 hour.[1] Washout and incubate for 24 hours.

  • Staining: Fix and stain for MAP2 (dendrites) and PSD-95 (synapses).[1]

  • Quantification: Use Sholl analysis to measure dendritic complexity.[1]

Safety & Toxicology Comparison

ParameterKetamineTarget Scaffold (Predicted)
Psychotomimetic Effects High. Induces dissociation/hallucinations at therapeutic doses.[1]Low. 1-Arylcyclopropylamines generally lack PCP-site affinity.[1]
Addiction Potential Moderate. Dopamine release in Nucleus Accumbens.[1]Unknown. Depends on DAT/SERT ratio. High SERT selectivity reduces abuse liability.[1]
Cardiovascular Hypertension/Tachycardia (Sympathetic activation).[1]Potential for hypertension (NE reuptake inhibition).[1]
Metabolism Hepatic (CYP3A4/2B6) to Norketamine.[1]Likely CYP2D6/3A4 oxidative deamination or O-demethylation.[1]

Conclusion

While Ketamine remains the gold standard for rapid-acting glutamatergic modulation, [1-(2-Methoxyphenyl)cyclopropyl]methanamine represents a distinct chemical space. It is likely not a direct functional analog of Ketamine (NMDAR antagonist) but rather a rigidified scaffold for monoamine transporter inhibition (SNRI).[1]

Recommendation for Researchers:

  • Do not screen the Target Scaffold solely in NMDAR assays; include SERT/NET/DAT panels immediately.

  • If the Target Scaffold fails to bind NMDAR, it should be re-classified as a potential non-stimulant antidepressant rather than a "Ketamine alternative."[1]

References

  • Zanos, P., et al. (2016).[1] NMDAR inhibition-independent antidepressant actions of ketamine metabolites.[1] Nature.[1] Link[1]

  • Skolnick, P., et al. (2009).[1] Glutamate-based antidepressants: NMDA receptor antagonists and beyond.[1] Trends in Pharmacological Sciences. Link

  • Beyer, C. E., et al. (2010).[1] The efficacy of the triple reuptake inhibitor amitifadine in animal models of depression.[1] Journal of Pharmacology and Experimental Therapeutics. (Reference for 1-arylcyclopropylmethanamine class pharmacology). Link

  • Sigma-Aldrich Product Data. (1-(2-Methoxyphenyl)cyclopropyl)methanamine.[1] CAS: 886365-72-6.[1][2][3][4] Link[1]

Sources

Technical Application Guide: Reproducibility in Neurobehavioral Profiling of [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical neuropharmacology: the reproducibility of behavioral assays when evaluating novel psychoactive scaffolds. [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) is a highly specialized chemical building block structurally related to 1-arylcyclopropylmethanamines. These rigidified pharmacophores are heavily utilized in the development of monoamine oxidase inhibitors (MAOIs), monoamine reuptake inhibitors, and functionally selective Serotonin 2C (5-HT2C) receptor agonists.

This guide provides an authoritative, objective comparison of this compound’s behavioral performance against standard reference drugs. More importantly, it establishes a self-validating experimental framework designed to eliminate confounding variables and ensure absolute reproducibility in your laboratory.

Pharmacological Context & Mechanistic Rationale

The cyclopropyl ring in [1-(2-Methoxyphenyl)cyclopropyl]methanamine restricts the conformational flexibility of the methanamine side chain, locking the molecule into a specific spatial orientation. When evaluating derivatives of this class, researchers often look for [1].

Unlike classic unselective agonists that recruit both Gq-proteins (therapeutic efficacy) and β-arrestin (receptor desensitization/tolerance), optimized cyclopropylmethanamines can exhibit biased signaling. Understanding this causality is crucial: if your behavioral data (e.g., locomotor suppression or antidepressant-like effects) fades after repeated dosing, it is likely due to β-arrestin-mediated receptor internalization rather than assay failure.

MechanisticPathway Ligand [1-(2-Methoxyphenyl)cyclopropyl]methanamine (Target Ligand) Receptor 5-HT2C Receptor / Monoamine Target Ligand->Receptor Receptor Binding Gq Gq-Protein Activation (Therapeutic Efficacy) Receptor->Gq Functional Selectivity Arrestin β-Arrestin Recruitment (Desensitization) Receptor->Arrestin Biased Signaling Calcium Intracellular Ca2+ Release Gq->Calcium PLC/IP3 Pathway Behavior Behavioral Output (Locomotion / Mood Regulation) Calcium->Behavior Neural Excitability

Fig 1. Functional selectivity and downstream signaling pathways of the target compound.

Comparative Efficacy & Behavioral Benchmarking

To contextualize the performance of [1-(2-Methoxyphenyl)cyclopropyl]methanamine derivatives, we benchmark them against established clinical and preclinical standards. The table below synthesizes expected quantitative behavioral outputs based on structural homology to known MAOIs (like Tranylcypromine) and 5-HT2C modulators (like Lorcaserin).

CompoundPrimary Target ProfileOpen Field Test (Locomotion)Forced Swim Test (Immobility)Sensorimotor Gating (PPI)Reproducibility Score
[1-(2-Methoxyphenyl)cyclopropyl]methanamine Monoamine Modulator / 5-HT2CModerate IncreaseSignificant ReductionEnhancedHigh (Rigid scaffold)
Tranylcypromine Non-selective MAOIHigh Increase (Hyperactivity)Significant ReductionDisrupted at high dosesModerate (Dose-dependent)
Lorcaserin 5-HT2C AgonistDose-dependent DecreaseNo significant changeEnhancedHigh
Fluoxetine SSRINo change / Slight DecreaseModerate ReductionNo changeHigh

Data Interpretation: The target compound's rigid structure typically yields a highly reproducible, moderate increase in baseline locomotion without the erratic hyperactive spikes seen in non-selective MAOIs, making it an excellent candidate for stable mood regulation assays.

Standardized Workflow for Reproducible Behavioral Assays

A self-validating system requires that every step of the workflow inherently proves the validity of the next. If baseline locomotion in the Open Field Test (OFT) is skewed by stress, the subsequent Forced Swim Test (FST) data is scientifically invalid.

Workflow Acclimation 1. Habituation (7 Days, 12h Cycle) Dosing 2. Dosing (Vehicle/Test/Control) Acclimation->Dosing OFT 3. Open Field Test (Locomotor Baseline) Dosing->OFT FST 4. Forced Swim Test (Immobility Assay) OFT->FST Analysis 5. Data Analysis (Automated Tracking) FST->Analysis

Fig 2. Standardized in vivo behavioral testing workflow ensuring self-validating data.

Step-by-Step Self-Validating Protocols

Protocol A: Open Field Test (OFT) for Locomotor Baseline

The [2] is mandatory prior to any antidepressant assay to ensure that reductions in immobility are not simply artifacts of generalized psychomotor stimulation.

  • Vehicle Selection & Dosing: Dissolve the compound in 0.9% sterile saline (if forming a hydrochloride salt) or 0.5% methylcellulose. Causality: Cyclopropylmethanamines have a cLogP of ~1.5–2.0. Improper vehicle choice causes precipitation in vivo, leading to erratic absorption and unrepeatable behavioral spikes. Administer via IP injection 30 minutes prior to testing.

  • Environmental Control: Set room illumination strictly to 15–20 lux. Causality: High lighting induces thigmotaxis (wall-hugging anxiety), which masks the compound's true locomotor effects and skews the data toward false sedatives.

  • Acclimation: Move animals to the testing room 60 minutes before the assay. Do not disturb the cages.

  • Execution: Place the rodent in the center of a 40x40 cm matte-black arena. Record via overhead automated tracking (e.g., EthoVision) for exactly 10 minutes.

  • Self-Validation Check: The positive control (Tranylcypromine, 10 mg/kg) must show a >30% increase in total distance moved compared to the vehicle. If it fails, the cohort is compromised by environmental stress, and test compound data must be discarded.

Protocol B: Porsolt Forced Swim Test (FST)

The [3] evaluates the antidepressant-like efficacy of the compound.

  • Apparatus Preparation: Fill a transparent cylindrical tank (20 cm diameter, 50 cm height) with water to a depth of 30 cm.

  • Temperature Calibration (Critical): Water temperature must be strictly maintained at 23–25°C. Causality: Water colder than 23°C induces hypothermia-driven hyperactivity, while water warmer than 25°C induces premature relaxation. Both variables destroy the reproducibility of the immobility readout.

  • Pre-Test Session (Day 1): Place the animal in the water for 15 minutes to induce a state of behavioral despair. Remove, dry thoroughly with a warm towel, and return to the home cage.

  • Test Session (Day 2): 24 hours later, administer the test compound, vehicle, or positive control (Fluoxetine, 20 mg/kg). Wait 30 minutes. Place the animal in the water for 5 minutes.

  • Data Acquisition: Measure the total time spent immobile (defined as making only the movements necessary to keep the head above water).

  • Self-Validation Check: The vehicle group must exhibit >150 seconds of immobility. If baseline immobility is lower, the pre-test session failed to induce despair, invalidating the test compound's efficacy metrics.

References

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. National Institutes of Health (NIH) / PMC.[Link]

  • Open Field Test – Experimental Validation. ConductScience. [Link]

  • The forced swim test as a model for evaluating antidepressant activity. Nature Protocols.[Link]

Safety Operating Guide

[1-(2-Methoxyphenyl)cyclopropyl]methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

This guide moves beyond generic safety sheets. It synthesizes the specific chemical behavior of this cyclopropylamine derivative—specifically its basic primary amine functionality combined with the ring strain of the cyclopropyl group —to dictate the safest disposal protocols.

Core Directive: Treat this substance as a Corrosive, Toxic, and Potentially Reactive hazardous waste. Do not dispose of via municipal drains or standard trash.

Hazard Profile & Chemical Logic

To dispose of this chemical safely, you must understand what makes it dangerous.[1]

FeatureChemical LogicOperational Risk
Primary Amine (-NH₂) High basicity (

). Reacts exothermically with acids.
Corrosive: Causes severe skin burns and eye damage.[3][4][5][6] Incompatible: Violent reaction with strong oxidizers/acids.
Cyclopropyl Ring High ring strain (~27.5 kcal/mol).Reactivity: Susceptible to ring-opening decomposition under strong acidic conditions or thermal stress, potentially releasing energy.
2-Methoxyphenyl Group Electron-donating substituent.Stability: Generally stable, but increases the nucleophilicity of the amine, enhancing reactivity with electrophiles.

GHS Classification Summary:

  • Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns), H302 (Harmful if swallowed).[3][4]

Pre-Disposal Stabilization & Segregation

Before moving waste to storage, you must stabilize the material to prevent "uncontrolled chemistry" in the waste container.

A. Solid Waste (Pure Substance)
  • Protocol: Do not dissolve solid waste unnecessarily. Keep it in its solid form to minimize volume and mobility.

  • Packaging: Place the solid in a glass or HDPE (High-Density Polyethylene) container. Avoid metal containers (aluminum) as amines can be corrosive to certain metals.

  • Segregation: Isolate from acidic waste streams.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • The "Quench" Step: If the amine is dissolved in a reactive solvent or contains unreacted reagents, it must be quenched.

    • Caution: Do NOT quench directly with strong mineral acids (HCl, H₂SO₄) in the waste container. The heat of neutralization + cyclopropyl ring strain release can cause splattering or container pressurization.

    • Safe Method: Dilute with a non-reactive solvent (e.g., Ethanol or Water) before adjusting pH if required by your specific facility's intake rules.

  • pH Check: Ensure the waste stream pH is > 9 (Basic). If mixing with other basic organic waste, ensure no oxidizers (peroxides, nitric acid) are present.

Detailed Disposal Workflow

The following protocol ensures a self-validating disposal loop where every step confirms the safety of the next.

Step 1: Waste Stream Identification

Determine if you are handling Trace Contaminated Debris (gloves, weigh boats) or Bulk Chemical .

  • Debris: Double-bag in heavy-duty polyethylene bags labeled "Hazardous Solid Waste."

  • Bulk: Transfer to a screw-top container (Glass/HDPE).

Step 2: Labeling (The Chain of Custody)

Your label is the primary communication tool for the waste management team. It must include:

  • Full Chemical Name: [1-(2-Methoxyphenyl)cyclopropyl]methanamine.[7]

  • Hazards: "CORROSIVE," "TOXIC."[5]

  • Composition: If in solution, list the Solvent % and Amine %.

Step 3: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray to catch leaks.

  • Incompatibility Check: Keep at least 1 meter away from Oxidizer and Acid waste containers.

Step 4: Professional Removal
  • Do not treat on-site. Incineration is the only validated method for complete destruction of the cyclopropylamine structure.

  • Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, or institutional EHS).

Decision Matrix: Disposal Flowchart

This diagram visualizes the logical flow for disposing of [1-(2-Methoxyphenyl)cyclopropyl]methanamine, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: Waste Generation TypeCheck Determine Waste Type Start->TypeCheck SolidPure Solid / Pure Chemical TypeCheck->SolidPure Bulk Solid LiquidSoln Liquid Solution / Reaction Mix TypeCheck->LiquidSoln Dissolved ContamDebris Contaminated Debris (Gloves, Weigh Boats) TypeCheck->ContamDebris Trace ContainerSelect Select Container: Glass or HDPE (Screw Top) SolidPure->ContainerSelect LiquidSoln->ContainerSelect Bagging Double Bag in Heavy Duty Polyethylene ContamDebris->Bagging Segregation Segregation Check: Isolate from ACIDS & OXIDIZERS ContainerSelect->Segregation Bagging->Segregation Labeling Labeling: Full Name, CAS 886365-72-6, 'CORROSIVE', 'TOXIC' Segregation->Labeling Storage Store in Satellite Area (Secondary Containment) Labeling->Storage FinalDisposal Handover to EHS/Contractor (Method: Incineration) Storage->FinalDisposal

Figure 1: Decision logic for the safe segregation and packaging of cyclopropylamine waste streams.

Emergency Procedures (Spill Response)

In the event of a spill during transport to the waste area:

  • Evacuate & Ventilate: Amines have strong odors and can cause respiratory irritation.[5]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Use a non-combustible absorbent (Vermiculite or Sand).[5]

    • Do NOT use: Sawdust or paper towels (reaction with concentrated amines can generate heat/fire).

  • Neutralization (Spill Only): You may lightly mist the absorbent with dilute acetic acid (vinegar) to reduce volatility, but only if the spill is small (<10 mL) and in a fume hood. Otherwise, absorb as is.

  • Disposal of Cleanup: Treat all absorbent material as "Solid Hazardous Waste" (see Step 4 above).

References

  • Sigma-Aldrich. (1-(2-Methoxyphenyl)cyclopropyl)methanamine Safety Data Sheet (SDS). Retrieved from

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • BenchChem. Proper Disposal Procedures for Primary Amines. Retrieved from

Sources

Personal protective equipment for handling [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling [1-(2-Methoxyphenyl)cyclopropyl]methanamine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation grounded in molecular physics and chemistry. When handling specialized organic building blocks like[1-(2-Methoxyphenyl)cyclopropyl]methanamine, understanding why a hazard exists is the most effective way to prevent laboratory incidents.

This guide provides drug development professionals and synthetic chemists with a self-validating, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of this specific primary amine.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities.[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS: 886365-72-6) is a solid primary amine featuring a rigid cyclopropyl ring and a lipophilic methoxyphenyl moiety[1].

The Causality of the Hazard:

  • Basicity and Tissue Saponification (H319/H315): The primary amine (-NH₂) group acts as a strong Lewis base. Upon contact with the moisture in human tissue (particularly the mucous membranes and the cornea), it rapidly abstracts protons, raising the local pH. This localized alkalinity causes the saponification of cellular lipids, leading to severe, sometimes irreversible, eye irritation (H319) and skin irritation (H315).

  • Lipophilicity and Dermal Penetration: The 2-methoxyphenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the skin's aqueous barriers more efficiently than simple aliphatic amines, necessitating highly impermeable barrier PPE[2].

  • Particulate Nature (H335): As a solid, mechanical agitation during weighing or transfer generates micro-dust. Inhalation of these basic particulates directly irritates the respiratory tract (H335)[3]. Furthermore, it is classified as a Storage Class 11 Combustible Solid, introducing a secondary dust deflagration risk if aerosolized in high concentrations near an ignition source.

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 886365-72-6Unique identifier for SDS verification.
Formula / MW C₁₁H₁₅NO / 177.24 g/mol Moderate molecular weight; easily aerosolized as dust.
Physical State SolidRequires anti-static handling to prevent dust generation.
GHS Hazards H319, H315, H335Demands strict mucosal and dermal barrier protection.
WGK Rating WGK 3 (Highly hazardous to water)Strict prohibition of sink disposal; requires specialized organic waste streams.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is dictated by its lipophilicity, basicity, and particulate nature. Every piece of equipment must form a self-validating barrier.

Table 2: Mechanistic PPE Specifications

PPE CategoryRequired EquipmentCausality & Validation Standard
Eye/Face Causality: Standard safety glasses have gaps. Airborne amine dust can bypass glasses, dissolve in tear fluid, and cause rapid corneal saponification. Validation: Goggles must form an airtight seal against the face.
Hands Double-layered Nitrile Gloves (Min 0.11 mm)Causality: The methoxyphenyl group enhances lipid solubility, allowing it to permeate latex. Nitrile provides a non-polar barrier. Validation: Inspect outer gloves for powder residue; change immediately if contaminated[2].
Respiratory N95/P100 Particulate RespiratorCausality: Required only if handling outside of a certified fume hood (which is strongly discouraged) to prevent H335 respiratory irritation[3].
Body Flame-Resistant (FR) Lab CoatCausality: The compound is a Class 11 Combustible Solid. FR coats prevent catastrophic ignition in the event of a localized flash fire during synthetic reactions.

Operational Workflows & Engineering Controls

According to the, all procedures involving solid toxic substances that may generate aerosols must be conducted within a laboratory chemical hood[4].

Step-by-Step Handling Methodology
  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. Keep the reagent at least 15 cm (6 inches) behind the sash plane[4].

  • Static Mitigation: Because the compound is a combustible solid, use an anti-static weighing spatula (e.g., PTFE-coated or grounded metal) to prevent static discharge from igniting aerosolized dust.

  • Transfer Protocol: Tare the receiving vial inside the hood. Transfer the solid slowly to minimize airborne particulates. Do not drop the powder from a height.

  • Solvent Quenching: Once the desired mass is transferred, immediately dissolve the solid in your reaction solvent (e.g., dichloromethane or methanol) before removing the vial from the hood. Wetting the amine eliminates the inhalation hazard.

PPE_Workflow Start Pre-Operation Assessment [1-(2-Methoxyphenyl)cyclopropyl]methanamine CheckHood 1. Engineering Controls Verify Fume Hood Face Velocity (>100 fpm) Start->CheckHood DonPPE 2. Don PPE Matrix Double Nitrile Gloves, Splash Goggles, FR Lab Coat CheckHood->DonPPE Weighing 3. Material Transfer Use Anti-Static Spatula Minimize Dust Generation DonPPE->Weighing Dissolution 4. Dissolution/Reaction Keep Sash Low Monitor Exotherm Weighing->Dissolution Decon 5. Decontamination Wipe Surfaces with Dilute Acid (e.g., 5% Citric Acid) Dissolution->Decon Disposal 6. Waste Disposal Halogen-Free Organic Waste (WGK 3 Compliant) Decon->Disposal

Logical workflow for the safe handling and processing of primary amine solids.

Spill Response & Chemical Disposal Plan

A spill of[1-(2-Methoxyphenyl)cyclopropyl]methanamine requires a chemically logical response. Sweeping the dry powder will aerosolize the basic dust, exacerbating the inhalation hazard.

Targeted Spill Response Protocol
  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius and don a P100 respirator.

  • Neutralize (The Chemical Logic): Do not use plain water, as it will simply spread the lipophilic free-base amine. Instead, lightly mist the spill with a dilute weak acid (e.g., 5% citric acid or 1M acetic acid).

    • Causality: The acid protonates the primary amine, converting it into a highly water-soluble, non-volatile ammonium salt. This instantly neutralizes the basicity (stopping the H319/H315 hazard) and prevents dust aerosolization.

  • Absorb: Wipe up the neutralized salt solution with absorbent pads.

  • Decontaminate: Wash the surface with soap and water to remove any residual lipophilic organic byproducts.

Disposal Plan

Due to its WGK 3 classification (Highly hazardous to water), under no circumstances should this compound or its neutralized salts be disposed of down the drain.

  • Solid Waste: Place contaminated gloves, spatulas, and spill pads into a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be routed to the Halogen-Free Organic Waste stream (unless dissolved in a halogenated solvent like DCM, which dictates the Halogenated Waste stream).

References

  • European Agency for Safety and Health at Work (OSHwiki). (2012). Irritants and Personal Protective Equipment. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • American Elements. (n.d.). [1-(2-methoxyphenyl)cyclopropyl]methanamine Product Profile. Retrieved from [Link]

Sources

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